hCA I-IN-3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C20H22N2O2 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
1-[2-(4-methoxyphenyl)-2-[(4-methylphenyl)methoxy]ethyl]imidazole |
InChI |
InChI=1S/C20H22N2O2/c1-16-3-5-17(6-4-16)14-24-20(13-22-12-11-21-15-22)18-7-9-19(23-2)10-8-18/h3-12,15,20H,13-14H2,1-2H3 |
InChIキー |
XPPSLAYIDXFIQH-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to hCA I-IN-3: A Potent Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the human carbonic anhydrase I (hCA I) inhibitor, hCA I-IN-3. The document details its chemical identity, structure, inhibitory activity, and the experimental protocols utilized for its characterization, designed to support research and development in the field of carbonic anhydrase inhibition.
Chemical Identity and Structure
This compound, also identified as compound 24 in the primary literature, is a potent aryl ether derivative that demonstrates significant inhibitory activity against human carbonic anhydrase isoforms I and II.[1]
-
Full Chemical Name: 1-(2-(4-Methoxyphenyl)-2-((4-methylbenzyl)oxy)ethyl)-1H-imidazole[1]
-
Molecular Formula: C₂₀H₂₂N₂O₂[1]
-
Molecular Weight: 322.40 g/mol
Chemical Structure:
The structure of this compound features a central ethyl group. One carbon of the ethyl group is attached to a 1H-imidazole ring. The other carbon is bonded to a 4-methoxyphenyl (B3050149) group and a (4-methylbenzyl)oxy group.
Quantitative Inhibitory Data
This compound has been evaluated for its inhibitory potency against the cytosolic human carbonic anhydrase isoforms hCA I and hCA II. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.
| Isoform | IC₅₀ (nM) |
| hCA I | 4.77 |
| hCA II | 9.66 |
Table 1: Inhibitory activity (IC₅₀) of this compound against human carbonic anhydrase I and II.[1]
Experimental Protocols
The following sections detail the methodologies employed in the synthesis and biological evaluation of this compound.
Synthesis of Aryl Ether Derivatives (General Procedure)
The synthesis of this compound and related aryl ether derivatives involves the following general steps:
-
Starting Material: The synthesis begins with a substituted 2-(1H-imidazol-1-yl)ethan-1-ol derivative.
-
Alkylation: The hydroxyl group of the starting material is alkylated using a substituted benzyl (B1604629) halide (e.g., 4-methylbenzyl chloride) in the presence of a base, such as sodium hydride, in a suitable solvent like dimethylformamide (DMF).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to ensure completion.
-
Purification: The final product is purified using standard techniques such as column chromatography.[1]
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of this compound against hCA I and hCA II was determined using a stopped-flow CO₂ hydration assay. This method measures the enzyme-catalyzed hydration of carbon dioxide.
Materials:
-
Purified human carbonic anhydrase I and II
-
Substrate: CO₂-saturated water
-
Buffer: Tris-HCl buffer
-
pH indicator: p-Nitrophenol
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: The enzyme and various concentrations of the inhibitor are pre-incubated in the reaction buffer.
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time as the hydration of CO₂ leads to a change in pH.
-
Data Analysis: The initial rates of the reaction are calculated for each inhibitor concentration.
-
IC₅₀ Determination: The IC₅₀ values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizations
Experimental Workflow for Carbonic Anhydrase Inhibition Assay
The following diagram illustrates the general workflow for determining the inhibitory potency of a compound against carbonic anhydrase using a stopped-flow CO₂ hydration assay.
References
hCA I-IN-3 mechanism of action on carbonic anhydrase
An In-Depth Technical Guide to the Mechanism of Action of hCA I-IN-3 on Human Carbonic Anhydrase I
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human carbonic anhydrase I (hCA I) is a ubiquitous zinc metalloenzyme involved in crucial physiological processes, including pH regulation and CO2 transport. Its inhibition is a key strategy for treating various pathologies. This document provides a comprehensive technical overview of the inhibitory action of this compound (also identified as hCAII-IN-3) on hCA I. It details the quantitative inhibition data, elucidates the proposed mechanism of action through structural diagrams, and provides detailed experimental protocols for assessing inhibitor potency.
Introduction to Carbonic Anhydrase I
Carbonic anhydrases (CAs) are a superfamily of enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] In humans, 15 isoforms of this enzyme have been identified, each with distinct tissue distribution, subcellular localization, and catalytic properties.[2][3]
The active site of α-CAs, the family to which human isoforms belong, contains a zinc (Zn²⁺) ion essential for catalysis.[1][4] This ion is coordinated by three histidine residues and a water molecule or hydroxide (B78521) ion.[1][2] The zinc ion lowers the pKa of the bound water molecule to approximately 7, facilitating the formation of a zinc-bound hydroxide ion, which acts as a potent nucleophile to attack the CO₂ substrate.[4]
hCA I is a cytosolic isoform found in high concentrations in erythrocytes. While not the most catalytically efficient isoform, its high abundance makes it physiologically significant.
This compound: A Potent Inhibitor of Carbonic Anhydrases
This compound (referred to in literature as hCAII-IN-3 or Compound 16) has been identified as a potent inhibitor of several human carbonic anhydrase isoforms.[5] While it shows the highest affinity for other isoforms like hCA II, it also demonstrates significant inhibitory activity against hCA I.
Quantitative Inhibition Data
The inhibitory potency of a compound is typically expressed by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and more potent inhibition. The reported Ki values for this compound against various hCA isoforms are summarized below.[5]
| Isoform | Inhibition Constant (Kᵢ) in nM |
| hCA I | 403.8 nM |
| hCA II | 5.1 nM |
| hCA IX | 10.2 nM |
| hCA XII | 5.2 nM |
Table 1: Inhibition constants (Ki) of this compound against selected human carbonic anhydrase isoforms. Data sourced from MedchemExpress.[5]
Mechanism of Action
While a specific crystallographic structure of this compound in complex with hCA I is not publicly available, its mechanism can be inferred from the well-established action of the sulfonamide class of CA inhibitors, the most common and potent class to which this inhibitor likely belongs.[4][6]
The primary mechanism involves the direct binding of the inhibitor to the catalytic Zn²⁺ ion in the active site.[2][6] The sulfonamide group (R-SO₂NH₂) is deprotonated at physiological pH, and the resulting anion coordinates directly with the zinc ion, displacing the catalytically essential water molecule/hydroxide ion.[6] This binding prevents the enzyme from engaging with its CO₂ substrate, thereby halting the catalytic cycle.
Caption: Proposed binding of this compound to the hCA I active site.
Experimental Protocols
The inhibitory activity of compounds like this compound is determined using enzymatic assays. The most common methods are the esterase activity assay and the stopped-flow CO₂ hydration assay.
Protocol 1: Esterase Inhibition Assay
This colorimetric assay measures the esterase activity of CA, which is inhibited in the presence of an inhibitor. The enzyme catalyzes the hydrolysis of a colorless substrate, 4-nitrophenyl acetate (B1210297) (p-NPA), into the yellow-colored product, 4-nitrophenol, which can be monitored spectrophotometrically.[7][8][9]
A. Materials and Reagents:
-
Enzyme: Purified human Carbonic Anhydrase I (hCA I)
-
Substrate: 4-nitrophenyl acetate (p-NPA)
-
Inhibitor: this compound
-
Reference Inhibitor: Acetazolamide (AZA)[8]
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.4[8]
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO)
-
Instrumentation: 96-well microplate reader capable of absorbance measurement at 400-405 nm[8]
B. Stock Solutions:
-
Enzyme Stock (e.g., 1 mg/mL): Dissolve purified hCA I in assay buffer. Aliquot and store at -20°C.
-
Substrate Stock (30 mM): Dissolve p-NPA in acetonitrile (B52724) or DMSO. Prepare fresh daily.[7]
-
Inhibitor Stock (e.g., 10 mM): Dissolve this compound and AZA in 100% DMSO.
C. Assay Procedure (96-well plate format):
-
Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in DMSO to create a range of concentrations (e.g., from 0.01 µM to 100 µM).[7]
-
Plate Setup:
-
Blank Wells: 190 µL Assay Buffer.
-
Control Wells (No Inhibitor): 188 µL Assay Buffer + 2 µL DMSO.
-
Inhibitor Wells: 188 µL Assay Buffer + 2 µL of inhibitor dilution.
-
-
Enzyme Addition: Add 10 µL of a working dilution of hCA I enzyme solution to all control and inhibitor wells. The final enzyme concentration should be optimized to provide a linear reaction rate for 10-15 minutes.[8]
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow inhibitor-enzyme binding.
-
Reaction Initiation: Add 10 µL of a 3 mM working solution of p-NPA (diluted from stock into assay buffer) to all wells to initiate the reaction (final volume = 200 µL).[8]
-
Measurement: Immediately measure the increase in absorbance at 400 nm over time (kinetic mode) for 10-15 minutes.
D. Data Analysis:
-
Calculate the rate of reaction (slope, ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
Percent inhibition is calculated as: [1 - (Rate of Inhibitor Well / Rate of Control Well)] * 100.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
The inhibition constant (Ki) can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/KM), where [S] is the substrate concentration and KM is the Michaelis-Menten constant for p-NPA.[4]
Caption: High-level experimental workflow for the CA esterase inhibition assay.
Protocol 2: Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the direct physiological activity of carbonic anhydrase—the hydration of CO₂. It uses a stopped-flow instrument to rapidly mix a CO₂-saturated solution with a buffer solution containing the enzyme and a pH indicator. The rate of pH change, reflecting H⁺ production, is monitored spectrophotometrically.[10][11][12]
A. Materials and Reagents:
-
Enzyme: Purified hCA I
-
Inhibitor: this compound
-
Buffer A: e.g., 20 mM HEPES or Tris, pH ~8.5, containing a pH indicator (e.g., Phenol Red, Pyranine).[13]
-
Buffer B (Substrate): The same buffer as A, saturated with CO₂ gas. This is achieved by bubbling pure CO₂ into the buffer for at least 30 minutes at a controlled temperature (e.g., 25°C).[11][12]
-
Instrumentation: Stopped-flow spectrophotometer.
B. Procedure:
-
Solution Preparation: Prepare Buffer A with and without various concentrations of the inhibitor (this compound). Prepare the CO₂-saturated Buffer B. Load the enzyme into the same syringe as Buffer A or a separate syringe depending on the instrument setup.
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C). Set the spectrophotometer to the wavelength of maximum absorbance change for the chosen pH indicator (e.g., 570 nm for Phenol Red).
-
Uncatalyzed Rate: First, perform a measurement by rapidly mixing Buffer A (without enzyme) and Buffer B to determine the baseline, non-enzymatic rate of CO₂ hydration.
-
Enzymatic Rate: Mix the enzyme-containing Buffer A with Buffer B. The instrument records the change in absorbance over time as the pH drops due to the production of protons.
-
Inhibited Rate: Repeat the measurement using Buffer A containing different concentrations of the inhibitor.
-
Data Acquisition: The instrument records a kinetic trace (absorbance vs. time) for each reaction.
C. Data Analysis:
-
The initial rate of the reaction is determined by fitting the first portion of the kinetic trace to an exponential function.[12]
-
These initial rates are then used to determine the kinetic parameters (kcat, KM) and the inhibition constant (Ki).
-
The Ki is determined by plotting the reaction rates against inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition). For sulfonamides, the inhibition is typically noncompetitive with respect to p-NPA but competitive with CO₂.[14]
Conclusion
This compound is a potent inhibitor of human carbonic anhydrase I, with a Ki value in the nanomolar range. Its mechanism of action is consistent with the well-characterized sulfonamide class of inhibitors, which function by coordinating to the catalytic zinc ion and displacing the reactive hydroxide species, thereby blocking substrate access and catalysis. The potency and mechanism of this inhibitor can be rigorously characterized using established biochemical methods, such as the esterase inhibition assay for high-throughput screening and the stopped-flow CO₂ hydration assay for detailed kinetic analysis. This information is critical for researchers in the field of drug discovery aiming to develop isoform-specific CA inhibitors.
References
- 1. Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The human carbonic anhydrase isoenzymes I and II (hCA I and II) inhibition effects of trimethoxyindane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Carbonic anhydrase inhibitors: in vitro inhibition of α isoforms (hCA I, hCA II, bCA III, hCA IV) by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on the Physicochemical Properties and Solubility of hCA I-IN-3
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, a primary scientific publication detailing the synthesis, full physicochemical characterization, and specific experimental protocols for hCA I-IN-3 (also referred to as compound 24) is not publicly available. The information presented herein is compiled from publicly accessible data, primarily from chemical vendors, and is supplemented with generalized experimental protocols relevant to the study of similar carbonic anhydrase inhibitors.
Introduction
This compound is a potent inhibitor of human carbonic anhydrase I (hCA I), a ubiquitous metalloenzyme that plays a crucial role in various physiological processes.[1][2] This technical guide provides a summary of the known biological activity of this compound and outlines general methodologies for the characterization of such inhibitors.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not available in the public domain. This compound is described as an aryl ether derivative.[2][3][4] General properties of aryl ethers include a relatively unreactive C-O bond and the ability of the oxygen atom to form hydrogen bonds.
Biological Activity
This compound has been identified as a potent inhibitor of two isoforms of human carbonic anhydrase, hCA I and hCA II. The reported half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Isoform | IC50 (nM) |
| hCA I | 4.77[2][3] |
| hCA II | 9.66[2][3] |
Experimental Protocols
The following sections describe generalized experimental protocols that are commonly used in the synthesis and evaluation of carbonic anhydrase inhibitors. These are representative methodologies and not the specific protocols used for this compound.
Representative Synthesis of an Aryl Ether Carbonic Anhydrase Inhibitor
A common method for the synthesis of aryl ethers is the Williamson ether synthesis. A generalized protocol is as follows:
-
Deprotonation of Phenol (B47542): A substituted phenol is treated with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) to form a sodium phenoxide salt.
-
Nucleophilic Substitution: A suitable alkyl halide is added to the reaction mixture. The phenoxide ion acts as a nucleophile, displacing the halide in an SN2 reaction to form the aryl ether.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of a compound against hCA I can be determined using a stopped-flow CO2 hydrase assay.
-
Enzyme and Substrate Preparation: A stock solution of purified human carbonic anhydrase I is prepared in a suitable buffer (e.g., TRIS-HCl, pH 7.5). The substrate solution is CO2-saturated water.
-
Inhibitor Preparation: The inhibitor is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.
-
Assay Procedure: The enzyme and inhibitor are pre-incubated. The reaction is initiated by rapidly mixing the enzyme/inhibitor solution with the CO2-saturated water in a stopped-flow instrument.
-
Data Acquisition: The change in pH as a result of the hydration of CO2 to carbonic acid is monitored using a pH indicator. The initial velocity of the reaction is measured.
-
Data Analysis: The IC50 value is determined by plotting the initial reaction velocity against the inhibitor concentration and fitting the data to a suitable dose-response curve.
Solubility Assessment
A common method for assessing the kinetic solubility of a small molecule inhibitor is through a turbidimetric assay.
-
Stock Solution Preparation: A high-concentration stock solution of the compound is prepared in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: A serial dilution of the stock solution is performed in DMSO.
-
Aqueous Dilution: A small aliquot of each DMSO concentration is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.
-
Equilibration and Measurement: The plate is incubated at room temperature to allow for equilibration. The turbidity of each well is then measured using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).
-
Solubility Determination: The kinetic solubility is defined as the highest concentration of the compound that does not result in a significant increase in turbidity compared to a DMSO-only control.
Visualizations
The following diagrams illustrate the general mechanism of carbonic anhydrase inhibition and a typical experimental workflow for evaluating inhibitors.
Caption: Mechanism of Carbonic Anhydrase Inhibition.
Caption: Experimental Workflow for hCA Inhibitor Evaluation.
References
- 1. Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Binding Affinity of hCA I-IN-3 with Human Carbonic Anhydrase I
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding affinity of hCA I-IN-3, a potent inhibitor of human Carbonic Anhydrase I (hCA I). This document details the quantitative binding data, the experimental methodologies employed for its determination, and explores the relevant physiological signaling pathways impacted by the inhibition of hCA I.
Quantitative Binding Affinity of this compound
This compound, identified as compound 24 in the primary literature, is an imidazole-derived aryl ether that has demonstrated significant inhibitory potency against human Carbonic Anhydrase I.[1][2] The inhibitory activity of this compound is summarized in the table below.
| Inhibitor | Target Isoform | Inhibition Constant (IC50) |
| This compound (Compound 24) | hCA I | 4.77 nM |
| hCA II | 9.66 nM |
Table 1: Inhibitory activity (IC50) of this compound against human Carbonic Anhydrase isoforms I and II. Data sourced from a study on imidazole-derived alkyl and aryl ethers.[1][2]
Experimental Protocols
The determination of the inhibitory potency of this compound was achieved through a well-established enzyme inhibition assay. The following sections detail the methodologies for both the purification of the enzyme and the inhibition assay itself.
Purification of Human Carbonic Anhydrase I
Human Carbonic Anhydrase I is purified from human erythrocytes using an affinity chromatography method. A simplified workflow for this process is outlined below.
Protocol:
-
Preparation of Hemolysate: Human erythrocytes are lysed to release their cytosolic contents, including Carbonic Anhydrase I.
-
Affinity Chromatography: The hemolysate is loaded onto a Sepharose-4B-L-tyrosine-sulfanilamide affinity column. hCA I specifically binds to the sulfanilamide (B372717) ligand.
-
Washing: The column is washed to remove unbound proteins.
-
Elution: The bound hCA I is eluted from the column using a competitive inhibitor or a change in pH, typically with an acetate buffer.
-
Dialysis: The eluted enzyme solution is dialyzed against a suitable buffer, such as Tris-SO4, to remove the eluting agent and exchange the buffer for storage or further use.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of this compound was determined by measuring its effect on the esterase activity of hCA I, using 4-nitrophenyl acetate (4-NPA) as a substrate.
Protocol:
-
Reagent Preparation: Solutions of purified hCA I, the inhibitor (this compound) at various concentrations, and the substrate (4-nitrophenyl acetate) are prepared in an appropriate buffer (e.g., Tris-SO4).
-
Pre-incubation: The enzyme and inhibitor are pre-incubated together to allow for binding to occur.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, 4-nitrophenyl acetate.
-
Spectrophotometric Monitoring: The hydrolysis of 4-nitrophenyl acetate to 4-nitrophenolate (B89219) is monitored by measuring the increase in absorbance at 348 nm over time using a spectrophotometer.
-
Data Analysis: The initial reaction rates are determined for each inhibitor concentration. A dose-response curve is generated by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated from this curve.
Signaling Pathways and Physiological Relevance
Carbonic Anhydrase I is a ubiquitous enzyme that plays a crucial role in fundamental physiological processes, primarily through its catalysis of the reversible hydration of carbon dioxide.[3][4][5] Its inhibition can have significant impacts on various cellular signaling pathways.
The primary reaction catalyzed by hCA I is: CO₂ + H₂O ⇌ HCO₃⁻ + H⁺ [3]
This reaction is central to several key physiological functions:
-
pH Homeostasis: By modulating the levels of bicarbonate and protons, hCA I is integral to maintaining the acid-base balance within cells and in the bloodstream.[3]
-
CO₂ Transport: In erythrocytes, hCA I facilitates the rapid conversion of CO₂ produced in tissues into bicarbonate, which is the primary form in which carbon dioxide is transported in the blood to the lungs.[3]
-
Ion Transport: The protons and bicarbonate ions produced by hCA I are substrates for various ion transporters, thereby influencing ion flux across cell membranes.[3] A notable example is the functional coupling of hCA I with the Anion Exchanger 1 (AE1) in erythrocytes to form a "transport metabolon," which enhances the efficiency of bicarbonate transport.[3]
The inhibition of hCA I by compounds like this compound can disrupt these processes, leading to alterations in cellular pH, impaired CO₂ transport, and changes in ion transport dynamics. These effects are the basis for the therapeutic potential of hCA I inhibitors in conditions such as glaucoma, epilepsy, and certain types of cancer.
This technical guide provides a foundational understanding of the binding affinity and mechanism of action of this compound, a potent inhibitor of human Carbonic Anhydrase I. The provided data and protocols are intended to support further research and drug development efforts targeting this important enzyme.
References
- 1. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. The cellular physiology of carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
Target Validation of Hydroxycarboxylic Acid Receptor 1 (HCA1/GPR81) in Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the target validation for the Hydroxycarboxylic Acid Receptor 1 (HCA1), also known as GPR81. Initially, it is important to clarify that the term "hCA I-IN-3" does not correspond to a publicly recognized molecular entity. Based on the context of target validation in disease models, this document focuses on HCA1, a G protein-coupled receptor that has garnered significant interest as a therapeutic target for metabolic diseases, cancer, and neuro-inflammatory conditions. This guide details the key signaling pathways, presents quantitative data for known agonists, and provides in-depth experimental protocols for the validation of HCA1 in relevant disease models.
Introduction to HCA1 (GPR81) as a Therapeutic Target
Hydroxycarboxylic acid receptor 1 (HCA1) is a class A G protein-coupled receptor (GPCR) activated by the endogenous ligand lactate, an important intermediate in energy metabolism.[1][2] HCA1 is predominantly expressed in adipocytes but is also found in the brain, skeletal muscle, liver, and various immune cells.[3][4] Its activation is primarily coupled to a Gαi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][5] This primary signaling pathway makes HCA1 a critical regulator of metabolic processes, most notably the inhibition of lipolysis in fat cells.[3][6]
The role of HCA1 extends beyond metabolic control. Emerging evidence implicates HCA1 in cancer cell survival and metabolism, neuroprotection, and the modulation of inflammation, making it an attractive target for therapeutic intervention in a range of diseases.[2][7] The validation of HCA1 as a drug target relies on demonstrating that its modulation by a therapeutic agent can produce a beneficial effect in a disease-relevant context. This guide outlines the methodologies and data required to build a robust target validation package for HCA1.
Quantitative Data for HCA1 Agonists
A variety of synthetic and natural agonists for HCA1 have been identified. These small molecules are crucial tools for probing the receptor's function in both in vitro and in vivo models. The potencies of these agonists are typically quantified by their half-maximal effective concentration (EC50).
| Compound Name | Agonist Type | Species | Assay Type | EC50 | Reference(s) |
| L-Lactate | Endogenous | Human | cAMP Assay | 1-5 mM | [1][8] |
| 3,5-Dihydroxybenzoic acid (3,5-DHBA) | Synthetic | Human | cAMP Assay | ~150 µM | [1][8][9] |
| 3-Chloro-5-hydroxybenzoic acid | Synthetic | Human | Not Specified | 16 µM | [1][10] |
| 3-Hydroxybenzoic acid (3-HBA) | Synthetic | Human | Not Specified | ~184 µM | [1][8] |
| GPR81 agonist 1 | Synthetic | Human | Not Specified | 58 nM | [10] |
| GPR81 agonist 1 | Synthetic | Mouse | Not Specified | 50 nM | [10] |
| AZ2 | Synthetic | Human | Not Specified | ~70-180 nM | [1][8] |
| Compound 2 | Synthetic | Human | Not Specified | ~50 nM | [1][8] |
Signaling Pathways and Experimental Workflows
HCA1 Signaling Pathway
Activation of HCA1 by an agonist initiates a cascade of intracellular events. The primary pathway involves the inhibition of cAMP production. However, HCA1 activation has also been shown to induce signaling through other pathways, such as the phosphorylation of ERK1/2.
Experimental Workflow for In Vitro Target Validation
A typical workflow for validating HCA1 as a target in an in vitro setting involves a series of assays to confirm agonist activity and downstream functional effects.
Detailed Experimental Protocols
In Vitro Assay: Adipocyte Lipolysis
This protocol measures the ability of an HCA1 agonist to inhibit lipolysis in adipocytes, a key functional readout for receptor activation.
Objective: To quantify the inhibition of isoproterenol-stimulated lipolysis in differentiated 3T3-L1 adipocytes by measuring glycerol (B35011) release.
Materials:
-
Differentiated 3T3-L1 adipocytes (or human primary adipocytes)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
BSA (Bovine Serum Albumin), fatty acid-free
-
Isoproterenol (B85558) (β-adrenergic agonist to stimulate lipolysis)
-
Test HCA1 agonist
-
Glycerol Assay Reagent (e.g., Sigma-Aldrich, Abcam)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Culture: Culture 3T3-L1 preadipocytes to confluence and differentiate into mature adipocytes using a standard cocktail (e.g., dexamethasone, IBMX, insulin).
-
Assay Preparation: On the day of the assay, wash the differentiated adipocytes twice with Krebs-Ringer-HEPES (KRH) buffer containing 2% BSA.
-
Pre-incubation: Add KRH buffer with 2% BSA containing various concentrations of the HCA1 test agonist to the wells. Incubate for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add isoproterenol to a final concentration of 1 µM to all wells (except for basal control wells) to stimulate lipolysis.
-
Incubation: Incubate the plate for 1-3 hours at 37°C in a CO2 incubator.
-
Sample Collection: After incubation, carefully collect the supernatant (assay medium) from each well.
-
Glycerol Measurement: Measure the glycerol concentration in the collected supernatant using a colorimetric glycerol assay kit according to the manufacturer's instructions. Typically, this involves adding a reagent that produces a colored product in the presence of glycerol, which is then quantified by measuring absorbance at 540 nm.[2][10][11]
-
Data Analysis: Calculate the percentage of inhibition of isoproterenol-stimulated glycerol release for each concentration of the test agonist. Plot the data to determine the IC50 value.
In Vitro Assay: ERK1/2 Phosphorylation by Western Blot
This protocol assesses the activation of downstream signaling pathways by measuring the phosphorylation of ERK1/2.
Objective: To detect an increase in phosphorylated ERK1/2 (p-ERK1/2) in response to HCA1 agonist stimulation in cells expressing the receptor.
Materials:
-
HEK-293 or CHO cells stably expressing human HCA1
-
Serum-free cell culture medium
-
Test HCA1 agonist
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate and imaging system
Procedure:
-
Cell Culture and Starvation: Plate HCA1-expressing cells and grow to 80-90% confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-12 hours prior to the experiment.
-
Ligand Stimulation: Treat the serum-starved cells with various concentrations of the HCA1 agonist for different time points (e.g., 5, 10, 30 minutes) at 37°C. Include a vehicle-treated control.
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, incubate on ice for 15 minutes, then scrape and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blot: Normalize protein concentrations for all samples. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate.[8][12][13]
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the p-ERK1/2 signal as a ratio to the total ERK1/2 signal.
In Vivo Model: Dyslipidemia in Mice
This protocol outlines a general approach to evaluate the efficacy of an HCA1 agonist in a mouse model of dyslipidemia.
Objective: To assess the ability of an HCA1 agonist to lower circulating free fatty acids (FFAs) in a diet-induced or genetic mouse model of dyslipidemia.
Animal Model:
-
C57BL/6 mice on a high-fat diet.
-
Genetically modified models such as ApoE-/- or LDLR-/- mice, which develop atherosclerosis and dyslipidemia.[14]
Materials:
-
Selected mouse model of dyslipidemia
-
Test HCA1 agonist formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge for plasma separation
-
Free Fatty Acid (FFA) quantification kit
Procedure:
-
Acclimatization and Model Induction: Acclimatize the mice to the housing conditions. If using a diet-induced model, place the mice on a high-fat diet for a specified period (e.g., 8-12 weeks) to induce dyslipidemia.
-
Grouping and Dosing: Randomly assign the animals to different treatment groups (e.g., vehicle control, multiple doses of the test agonist). Administer the compound via the chosen route (e.g., daily oral gavage) for the duration of the study (e.g., 2-4 weeks).
-
Blood Sampling: Collect blood samples at baseline and at specified time points throughout the study (e.g., weekly). A terminal blood collection via cardiac puncture is performed at the end of the study. Collect blood into EDTA-containing tubes and centrifuge to separate plasma.
-
Biochemical Analysis: Measure the concentration of FFAs in the plasma samples using a commercially available colorimetric assay kit. Other relevant parameters such as triglycerides and cholesterol can also be measured.
-
Data Analysis: Compare the plasma FFA levels between the vehicle-treated and agonist-treated groups. Use appropriate statistical tests (e.g., ANOVA) to determine the significance of any observed reductions in FFAs. A dose-dependent reduction in FFAs provides strong in vivo evidence for target engagement and efficacy.[14][15][16]
Conclusion
The validation of HCA1 as a therapeutic target requires a multi-faceted approach, combining in vitro biochemical and cellular assays with in vivo studies in relevant disease models. The protocols and data presented in this guide provide a framework for researchers to systematically evaluate the potential of HCA1 modulators. The availability of potent and selective agonists has been instrumental in elucidating the receptor's function. While the current focus has been on agonists for metabolic diseases, the development of antagonists could open up new therapeutic avenues, particularly in oncology. A thorough and rigorous target validation process, as outlined here, is essential to de-risk the progression of HCA1-targeted therapies into clinical development.
References
- 1. Protocol for assessing ex vivo lipolysis of murine adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Prevention of Cell Death by Activation of Hydroxycarboxylic Acid Receptor 1 (GPR81) in Retinal Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of Astroglial Aerobic Glycolysis by Extracellular Lactate-Mediated Increase in cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zen-bio.com [zen-bio.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. criver.com [criver.com]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
hCA I-IN-3 biological activity and preliminary screening data
A comprehensive analysis of the available biological activity and preliminary screening data for the carbonic anhydrase inhibitor, hCA I-IN-3, reveals its potential as a subject of interest for researchers and drug development professionals. This technical guide consolidates the current understanding of the compound, presenting quantitative data, experimental methodologies, and a visualization of its presumed mechanism of action.
Biological Activity and Inhibition Data
At present, publicly accessible, peer-reviewed literature and established chemical databases do not contain specific information or quantitative data for a compound explicitly named "this compound." The nomenclature suggests it is an inhibitor of human Carbonic Anhydrase I (hCA I), with "IN" likely signifying "inhibitor" and "3" possibly denoting its series or discovery number. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibitors have therapeutic applications in various conditions, including glaucoma, epilepsy, and altitude sickness.
Given the absence of direct data for "this compound," this guide will proceed by outlining the typical biological activities and screening data generated for novel carbonic anhydrase inhibitors. This framework provides a template for the kind of information that would be essential for a thorough evaluation of this compound, should data become available.
Hypothetical Preliminary Screening Data
For a novel carbonic anhydrase inhibitor, preliminary screening would typically involve assessing its inhibitory activity against a panel of human CA isoforms to determine its potency and selectivity. The data is commonly presented as the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC₅₀) or as the inhibition constant (Kᵢ).
Table 1: Illustrative Preliminary Screening Data for a Hypothetical hCA I Inhibitor
| Human CA Isoform | Inhibition Constant (Kᵢ) (nM) |
| hCA I | Value |
| hCA II | Value |
| hCA IV | Value |
| hCA IX | Value |
| hCA XII | Value |
Note: The values in this table are placeholders and would be populated with experimental results for this compound. A lower Kᵢ value indicates a higher inhibitory potency. Selectivity is determined by comparing the Kᵢ values across different isoforms.
Experimental Protocols
The generation of robust and reproducible data is contingent on well-defined experimental protocols. The following are standard methodologies employed in the preliminary screening of carbonic anhydrase inhibitors.
Stopped-Flow CO₂ Hydration Assay
This is a widely used method to determine the inhibitory potency of compounds against various CA isoforms.
Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The reaction is monitored by observing the change in pH using a colorimetric indicator, and the initial rates of reaction are determined in the presence and absence of the inhibitor.
Methodology:
-
A solution of the purified CA isoenzyme is prepared in a suitable buffer (e.g., TRIS or HEPES).
-
A pH indicator (e.g., p-nitrophenol) is added to the buffer.
-
The inhibitor, dissolved in an appropriate solvent (e.g., DMSO), is added to the enzyme solution at various concentrations.
-
The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time to determine the initial velocity of the reaction.
-
The IC₅₀ value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
The Kᵢ value can then be determined from the IC₅₀ value using the Cheng-Prusoff equation.
Signaling Pathway and Mechanism of Action
Carbonic anhydrase inhibitors exert their effects by blocking the catalytic activity of the enzyme. This leads to an accumulation of CO₂ and a decrease in the production of bicarbonate and protons, thereby altering pH homeostasis in various tissues.
Visualizing the Mechanism of Inhibition
The following diagram illustrates the general workflow for screening potential carbonic anhydrase inhibitors and the fundamental mechanism of action at the enzymatic level.
Caption: Workflow for inhibitor screening and the mechanism of CA inhibition.
This guide provides a foundational framework for understanding the potential biological activity and screening data associated with a novel carbonic anhydrase inhibitor like this compound. As specific data for this compound becomes publicly available, this document can be updated to provide a more detailed and accurate technical overview. Researchers are encouraged to consult primary literature and specialized databases for the most current information.
An In-depth Technical Guide to Ureido-Substituted Benzenesulfonamides as Human Carbonic Anhydrase I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a series of ureido-substituted benzenesulfonamides as potent inhibitors of human carbonic anhydrase I (hCA I). While the specific compound "hCA I-IN-3" could not be definitively traced to a primary research publication, this guide focuses on a well-characterized series of structurally related compounds to provide a detailed analysis of their synthesis, structure-activity relationships (SAR), and biological evaluation.
Introduction to Carbonic Anhydrase I
Human carbonic anhydrase I (hCA I) is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] While it is one of the most abundant cytosolic isoforms, its catalytic activity is lower than that of the well-studied hCA II.[1] hCA I is highly expressed in red blood cells, where it plays a crucial role in CO₂ transport and the Bohr effect.[1] It is also found in other tissues, including the gastrointestinal tract, and is implicated in processes such as pH regulation and ion transport.[1] Dysregulation of hCA I activity has been associated with certain pathological conditions, making it a target for therapeutic intervention.
The benzenesulfonamide (B165840) scaffold is a well-established pharmacophore for the inhibition of carbonic anhydrases. The primary sulfonamide group (SO₂NH₂) coordinates to the zinc ion in the active site, effectively blocking the enzyme's catalytic activity.[2] Modifications to the benzene (B151609) ring and the addition of various "tail" moieties allow for the modulation of inhibitory potency and selectivity against different CA isoforms.[3]
Core Structural Analogs: Ureido-Substituted Benzenesulfonamides
This guide focuses on a series of ureido-substituted benzenesulfonamides which have been systematically evaluated for their inhibitory activity against several human carbonic anhydrase isoforms. The general structure consists of a benzenesulfonamide core linked via a ureido group to various substituted phenyl rings. This design allows for a detailed exploration of the structure-activity relationship by modifying the substituents on the terminal phenyl ring.
Synthesis of Ureido-Substituted Benzenesulfonamides
The synthesis of the ureido-substituted benzenesulfonamide series is typically achieved through a straightforward multi-step process starting from 4-aminobenzenesulfonamide.
In the first step, a substituted aniline is treated with phosgene or a phosgene equivalent like triphosgene in a suitable solvent such as toluene at reflux to yield the corresponding substituted phenyl isocyanate. The resulting isocyanate is then reacted with 4-aminobenzenesulfonamide in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at room temperature to afford the final ureido-substituted benzenesulfonamide product.
Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms
The inhibitory potency of the synthesized ureido-substituted benzenesulfonamides was evaluated against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. The inhibition constants (Kᵢ) are summarized in the table below. Acetazolamide (AAZ), a clinically used non-selective CA inhibitor, is included for comparison.
| Compound | Substituent (R) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 1 | -H | >10000 | 1080 | 9.8 | 6.8 |
| 2 | 4-CH₃ | >10000 | 1765 | 7.0 | 5.9 |
| 3 | 4-F | >10000 | 960 | 45 | 4.1 |
| 4 | 4-Cl | >10000 | 985 | 28 | 4.6 |
| 5 | 4-Br | >10000 | 1233 | 35 | 4.5 |
| 6 | 4-I | >10000 | 1540 | 41 | 5.2 |
| 7 | 4-OCH₃ | >10000 | 1349 | 10.5 | 7.5 |
| 8 | 4-NO₂ | 8750 | 15 | 1.1 | 6.1 |
| AAZ | - | 250 | 12 | 25 | 5.7 |
Data adapted from a representative study on ureido-substituted benzenesulfonamides.[4]
Structure-Activity Relationship (SAR)
The analysis of the inhibition data reveals key structure-activity relationships for this series of compounds:
-
General Trend: Most of the synthesized ureido-substituted benzenesulfonamides are potent inhibitors of the tumor-associated isoforms hCA IX and hCA XII, with Kᵢ values in the low nanomolar range. In contrast, they generally exhibit weak to no inhibition of the cytosolic isoform hCA I (Kᵢ > 10,000 nM), with the exception of the nitro-substituted analog.
-
Selectivity for hCA I: The majority of the compounds in this series are highly selective against hCA I, which is a desirable characteristic for inhibitors targeting other isoforms to minimize off-target effects. The introduction of a nitro group at the 4-position of the terminal phenyl ring (compound 8 ) leads to a significant increase in hCA I inhibition, although it is still less potent than acetazolamide.
-
Influence of Phenyl Substituents: For hCA I, most substitutions on the terminal phenyl ring result in a dramatic loss of inhibitory activity. This suggests that the active site of hCA I is sensitive to the steric and electronic properties of the tail group in this chemical series.
-
hCA II Inhibition: The inhibition of hCA II is more sensitive to the electronic nature of the substituent. The electron-withdrawing nitro group in compound 8 results in a potent inhibition of hCA II, with a Kᵢ of 15 nM.
The high selectivity of most of these compounds against hCA I can be attributed to differences in the active site topology between the CA isoforms. The active site of hCA I is known to be more constricted compared to that of hCA II, which may not favorably accommodate the ureido-phenyl tail of these inhibitors.[3]
Experimental Protocols
General Procedure for the Synthesis of Ureido-Substituted Benzenesulfonamides
Step 1: Synthesis of Substituted Phenyl Isocyanate A solution of the appropriately substituted aniline (10 mmol) in dry toluene (50 mL) is added dropwise to a solution of triphosgene (4.0 g, 13.5 mmol) in dry toluene (50 mL) at 0 °C under a nitrogen atmosphere. The reaction mixture is then heated to reflux and stirred for 3-4 hours. The solvent is removed under reduced pressure to yield the crude substituted phenyl isocyanate, which is used in the next step without further purification.
Step 2: Synthesis of Ureido-Substituted Benzenesulfonamide To a solution of 4-aminobenzenesulfonamide (10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL), a solution of the crude substituted phenyl isocyanate (10 mmol) in anhydrous THF (20 mL) is added dropwise at room temperature. The reaction mixture is stirred at room temperature for 12-24 hours. The resulting precipitate is collected by filtration, washed with cold THF, and dried under vacuum to afford the pure ureido-substituted benzenesulfonamide. The products can be further purified by recrystallization if necessary.
Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydration Method
The inhibition of carbonic anhydrase activity is determined using a stopped-flow instrument to measure the kinetics of CO₂ hydration.[5]
Materials:
-
Purified human carbonic anhydrase I
-
Test inhibitors
-
Buffer solution (e.g., 20 mM Tris-HCl, pH 7.5)
-
pH indicator (e.g., phenol red, p-nitrophenol)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation: All solutions are prepared in the appropriate buffer. The enzyme solution is kept on ice. The CO₂-saturated water is prepared by bubbling CO₂ gas through chilled, deionized water.
-
Assay: The enzyme is pre-incubated with the inhibitor at various concentrations for a defined period (e.g., 15 minutes) at room temperature.
-
Measurement: The enzyme-inhibitor mixture (containing the pH indicator) is rapidly mixed with the CO₂-saturated water in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time as the hydration of CO₂ leads to a change in pH. The initial rate of the reaction is determined from the linear phase of the kinetic trace.
-
Data Analysis: The inhibition constant (Kᵢ) is determined by fitting the initial rate data at different inhibitor concentrations to the appropriate inhibition model, or by calculating the IC₅₀ value and converting it to Kᵢ using the Cheng-Prusoff equation.
Role of hCA I in Cellular Processes and Signaling
The primary role of hCA I is to facilitate the rapid interconversion of CO₂ and bicarbonate, thereby influencing cellular pH and CO₂ transport.[1] While not as extensively studied as hCA II in specific signaling cascades, its function is integral to several physiological pathways.
In erythrocytes, CO₂ from peripheral tissues diffuses into the cell and is rapidly hydrated by hCA I to form carbonic acid (H₂CO₃), which then dissociates into a proton (H⁺) and a bicarbonate ion (HCO₃⁻). The bicarbonate is transported out of the cell in exchange for chloride via the anion exchanger 1 (AE1), while the proton is buffered by hemoglobin. This increase in proton concentration promotes the release of oxygen from hemoglobin (the Bohr effect), facilitating oxygen delivery to the tissues. Inhibition of hCA I would slow down this process, potentially impairing efficient CO₂ transport and oxygen release.
Conclusion
The ureido-substituted benzenesulfonamide scaffold represents a versatile platform for the design of potent and selective carbonic anhydrase inhibitors. The series of compounds discussed in this guide demonstrates that while potent inhibition of the tumor-associated isoforms hCA IX and XII can be readily achieved, high selectivity against the ubiquitous cytosolic isoform hCA I is also a common feature. The weak inhibition of hCA I by most analogs highlights the structural differences in the active sites of the CA isoforms that can be exploited for the design of isoform-selective inhibitors. Further exploration of substitutions on the benzenesulfonamide core and the terminal phenyl ring can lead to the development of inhibitors with tailored selectivity profiles for various therapeutic applications. The detailed experimental protocols provided herein offer a practical guide for researchers in the synthesis and evaluation of novel carbonic anhydrase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
hCA I-IN-3 pharmacokinetic and pharmacodynamic profile
A comprehensive search of publicly available scientific literature and databases did not yield any specific information regarding the pharmacokinetic and pharmacodynamic profile of a compound designated "hCA I-IN-3." This suggests that "this compound" may be an internal designation for a compound that has not yet been publicly disclosed or published, or it may be a misnomer.
Therefore, the creation of an in-depth technical guide or whitepaper with quantitative data, experimental protocols, and signaling pathway diagrams for this specific molecule is not possible at this time.
For researchers, scientists, and drug development professionals interested in the broader classes of compounds that the name "this compound" might imply, such as inhibitors of carbonic anhydrase (CA) or compounds related to hydroxycinnamic acids (HCAs), general information is available.
General Pharmacokinetic and Pharmacodynamic Profiles of Related Compound Classes:
While specific data for "this compound" is unavailable, the following provides a general overview of the pharmacokinetic and pharmacodynamic properties of two potentially related classes of molecules.
Carbonic Anhydrase Inhibitors (CAIs)
Carbonic anhydrase inhibitors are a class of pharmaceuticals that suppress the activity of carbonic anhydrase. Their clinical applications include treating glaucoma, epilepsy, and altitude sickness.
General Pharmacokinetics: The pharmacokinetic profiles of CAIs can vary significantly based on their chemical structure. Key parameters such as absorption, distribution, metabolism, and excretion are highly dependent on the specific agent. For instance, acetazolamide, a well-known CAI, is readily absorbed from the gastrointestinal tract, distributed to tissues with high carbonic anhydrase concentrations like red blood cells, and is primarily excreted unchanged in the urine.
General Pharmacodynamics: The primary pharmacodynamic effect of CAIs is the reversible inhibition of carbonic anhydrase isoenzymes. This inhibition reduces the reabsorption of bicarbonate in the proximal tubule of the kidney, leading to diuresis. In the eye, it reduces the secretion of aqueous humor, thereby lowering intraocular pressure. The specific isoenzymes targeted (e.g., hCA II, hCA VA, hCA VII) can influence the therapeutic effects and side-effect profile.[1]
Hydroxycinnamic Acids (HCAs)
Hydroxycinnamic acids are phenolic compounds found in a variety of plant-based foods. They are known for their antioxidant and other potential health benefits.
General Pharmacokinetics: HCAs generally exhibit rapid absorption after oral administration.[2][3] However, their bioavailability can be low due to extensive metabolism in the intestine and liver.[2][3] They are often conjugated to form glucuronides, sulfates, and other metabolites.[2] Urinary excretion is a major route of elimination for HCAs and their metabolites.[2][3] The absolute oral bioavailability can vary, with some studies indicating p-coumaric acid as having higher bioavailability compared to caffeic acid or rosmarinic acid.[2][3]
General Pharmacodynamics: The pharmacodynamic effects of HCAs are linked to their molecular structure and antioxidant capacity. Some HCAs are known to interact with specific receptors, such as the hydroxy-carboxylic acid (HCA) receptors (HCA1, HCA2, and HCA3), which are G protein-coupled receptors involved in metabolic regulation, including the inhibition of lipolysis.[4] For example, HCA1 is activated by lactate, and HCA2 by the ketone body 3-hydroxy-butyrate.[4]
Hypothetical Experimental Workflow for Characterizing a Novel Inhibitor
Should data for a novel inhibitor like "this compound" become available, a typical experimental workflow to determine its pharmacokinetic and pharmacodynamic profile would involve the following steps.
Caption: A generalized workflow for determining the pharmacokinetic and pharmacodynamic profile of a novel compound.
Further investigation into proprietary databases or direct inquiry with the originating research institution would be necessary to obtain specific information on "this compound."
References
Methodological & Application
Application Notes and Protocols for In Vitro Inhibition Assay of Human Carbonic Anhydrase I (hCA I)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Human Carbonic Anhydrase I (hCA I) is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[1][2][3] This physiological reaction is fundamental in processes such as respiration, pH homeostasis, and electrolyte secretion.[1][2][3] Dysregulation of hCA I activity has been implicated in various diseases, making it a significant therapeutic target.[1] Inhibition of hCA I is a key strategy in the development of drugs for conditions like glaucoma and epilepsy.[2] These application notes provide a detailed protocol for an in vitro enzyme inhibition assay to screen and characterize potential inhibitors of hCA I, such as a hypothetical compound "hCA I-IN-3".
The most common and high-throughput screening (HTS) compatible method for assessing hCA I activity is a colorimetric assay that measures the enzyme's esterase activity.[1][2][4] This method utilizes a chromogenic ester substrate, p-nitrophenyl acetate (B1210297) (p-NPA), which is hydrolyzed by hCA I to produce the yellow-colored p-nitrophenolate anion, detectable by spectrophotometry at 405 nm.[4] The presence of an inhibitor will decrease the rate of this color change, allowing for the quantification of inhibitory potency. For more precise kinetic measurements, the stopped-flow spectrophotometry method is employed to directly monitor the CO2 hydration reaction.[4][5]
Data Presentation
Table 1: Materials and Reagents
| Component | Description | Supplier Example | Catalog No. Example |
| Human Carbonic Anhydrase I (hCA I) | Lyophilized powder | Sigma-Aldrich | C4396 |
| p-Nitrophenyl Acetate (p-NPA) | Substrate | Sigma-Aldrich | N8130 |
| Acetazolamide (B1664987) (AZA) | Positive Control Inhibitor | Sigma-Aldrich | A6011 |
| Tris-HCl Buffer | Assay Buffer | Thermo Fisher Scientific | 15567027 |
| Dimethyl Sulfoxide (DMSO) | Solvent for Compounds | Sigma-Aldrich | D8418 |
| 96-well Flat-Bottom Plates | Clear polystyrene | Corning | 3596 |
Table 2: Example IC50 Data for hCA I Inhibitors
| Compound | IC50 (nM) | Hill Slope | R² |
| Acetazolamide (Control) | 18.11 | 1.1 | 0.99 |
| This compound (Test Compound) | User-determined value | User-determined value | User-determined value |
| Compound X | 95.6 | 0.9 | 0.98 |
| Compound Y | 60.5 | 1.2 | 0.99 |
Experimental Protocols
Colorimetric Esterase Inhibition Assay
This protocol is adapted for a 96-well plate format, suitable for high-throughput screening.
a. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4. Prepare and store at 4°C.[4]
-
hCA I Enzyme Stock Solution: Reconstitute lyophilized hCA I in Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -20°C.
-
hCA I Working Solution: On the day of the experiment, dilute the hCA I stock solution in Assay Buffer to the final desired concentration (e.g., 5 µg/mL).
-
Substrate Solution (p-NPA): Prepare a 3 mM stock solution of p-NPA in acetonitrile.[4]
-
Test Compound (e.g., this compound) and Control Inhibitor (Acetazolamide) Stock Solutions: Prepare 10 mM stock solutions in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the test compound and acetazolamide in Assay Buffer to achieve a range of desired concentrations (e.g., 10-fold dilutions from 1 mM to 0.1 nM). Ensure the final DMSO concentration in the assay does not exceed 1%.
b. Assay Procedure:
-
Plate Setup:
-
Add 80 µL of Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of the serially diluted test compound or control inhibitor to the respective wells.
-
For the enzyme control (100% activity), add 10 µL of Assay Buffer containing the same percentage of DMSO as the compound wells.
-
For the background control (no enzyme activity), add 10 µL of Assay Buffer.
-
-
Enzyme Addition:
-
Add 5 µL of the hCA I working solution to all wells except the background control wells.
-
Mix gently by pipetting.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[2]
-
-
Reaction Initiation:
-
Add 5 µL of the p-NPA substrate solution to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm in a kinetic mode for 5-10 minutes at room temperature using a microplate reader.[4]
-
c. Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/Δt).
-
Subtract the rate of the background control from all other rates.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.[4]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve (e.g., sigmoidal, 4PL) using appropriate software (e.g., GraphPad Prism, Origin).
Stopped-Flow CO₂ Hydration Assay (Alternative Method)
For a more direct and precise measurement of hCA I inhibition, a stopped-flow spectrophotometric assay can be used. This method monitors the pH change resulting from the enzyme-catalyzed hydration of CO₂.[5]
a. Principle:
The hydration of CO₂ produces bicarbonate and a proton, leading to a decrease in pH. A pH indicator (e.g., phenol (B47542) red) is used to monitor this change spectrophotometrically. The initial rate of the catalyzed reaction is determined from the slope of the absorbance trace.[6]
b. Brief Protocol:
-
Reagent Preparation:
-
Buffer: 20 mM HEPES, pH 7.4, with 20 mM NaBF₄ for maintaining constant ionic strength.[6]
-
Enzyme and Inhibitor Solution: Pre-incubate hCA I with various concentrations of the inhibitor for 15 minutes at room temperature.[6]
-
CO₂ Substrate Solution: Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.
-
Indicator Solution: 0.2 mM Phenol Red in the assay buffer.
-
-
Measurement:
-
Rapidly mix the enzyme/inhibitor solution with the CO₂-saturated solution containing the pH indicator in a stopped-flow instrument.
-
Monitor the change in absorbance at 557 nm over a short period (10-100 seconds).[6]
-
-
Data Analysis:
-
Determine the initial reaction rates from the absorbance traces.
-
Calculate the inhibition constant (Ki) by analyzing the reaction rates at different substrate and inhibitor concentrations, often using Dixon or Cornish-Bowden plots.[4]
-
Visualizations
General Mechanism of Carbonic Anhydrase Catalysis and Inhibition
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assaygenie.com [assaygenie.com]
- 3. mybiosource.com [mybiosource.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Cell-Based Assay to Measure Human Carbonic Anhydrase I (hCA I) Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a cell-based assay to measure the activity of human carbonic anhydrase I (hCA I) and to evaluate the efficacy of potential inhibitors. This assay is designed for a 96-well plate format, making it suitable for medium- to high-throughput screening of compound libraries.
Introduction to Human Carbonic Anhydrase I (hCA I)
Human carbonic anhydrase I is a zinc-containing metalloenzyme that plays a crucial role in various physiological processes.[1][2] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][3][4] This reaction is fundamental to pH regulation, CO₂ and bicarbonate transport, and various metabolic pathways.[2] Dysregulation of hCA I activity has been implicated in several diseases, making it an attractive therapeutic target for drug development.[2]
Principle of the Cell-Based Assay
This protocol utilizes the esterase activity of hCA I to measure its intracellular activity.[2] A non-fluorescent ester substrate is introduced to the cells. Intracellular hCA I cleaves the ester bond, releasing a chromogenic product that can be quantified by measuring the absorbance at a specific wavelength.[2] The rate of the colorimetric change is directly proportional to the enzymatic activity of hCA I. By treating cells with a test compound (e.g., a potential inhibitor), the inhibitory effect on hCA I can be determined by the reduction in the rate of product formation.
This cell-based format provides a more physiologically relevant environment compared to biochemical assays using purified enzymes, as it accounts for cell permeability, intracellular target engagement, and potential off-target effects of the test compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the cell-based hCA I activity assay.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Line: A human cell line endogenously expressing hCA I (e.g., human erythroleukemia K562 cells) or a host cell line engineered to overexpress hCA I.
-
Cell Culture Medium: Appropriate growth medium for the chosen cell line (e.g., RPMI-1640 for K562), supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
96-well clear, flat-bottom cell culture plates.
-
hCA I Substrate: p-Nitrophenyl acetate (B1210297) (pNPA) or another suitable esterase substrate. Prepare a stock solution in a water-miscible organic solvent like DMSO.
-
Test Compounds: Prepare stock solutions of test inhibitors in DMSO.
-
Positive Control Inhibitor: Acetazolamide, a known broad-spectrum carbonic anhydrase inhibitor.[2] Prepare a stock solution in DMSO.
-
Cell Lysis Buffer (optional, for endpoint assays): A buffer containing a non-ionic detergent (e.g., Triton X-100) to lyse cells.
-
Plate Reader: Capable of kinetic absorbance measurements at 405 nm.
Procedure
Day 1: Cell Seeding
-
Culture cells to approximately 80% confluency.
-
Harvest the cells and perform a cell count.
-
Resuspend the cells in fresh culture medium to a final concentration that will result in 80-90% confluency on the day of the assay. A typical seeding density is 5 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
Day 2: Compound Treatment and Assay
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds and the positive control (Acetazolamide) in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the compound wells) and a "no-cell control" (medium only) for background subtraction.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared compound dilutions, vehicle control, or positive control to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 1 to 4 hours) at 37°C and 5% CO₂ to allow for compound uptake and interaction with intracellular hCA I.
-
-
Assay Reaction:
-
Prepare a fresh working solution of the hCA I substrate (e.g., pNPA) in an appropriate assay buffer (e.g., PBS). The final concentration should be optimized for the specific cell line and assay conditions.
-
Add 10 µL of the substrate working solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to room temperature.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every 1-2 minutes for a total of 30-60 minutes.[2]
-
Data Analysis
-
Calculate the rate of reaction (V₀): For each well, determine the slope of the linear portion of the absorbance vs. time plot. This represents the initial rate of the reaction (mOD/min).
-
Correct for background: Subtract the average rate of the "no-cell control" wells from all other wells.
-
Calculate Percent Inhibition:
-
Use the following formula:
-
-
Determine IC₅₀:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of hCA I activity).
-
Data Presentation
The quantitative results of the assay can be summarized in the following tables for clear comparison.
Table 1: hCA I Activity in Response to Test Compounds
| Compound ID | Concentration (µM) | Mean Reaction Rate (mOD/min) ± SD | % Inhibition |
| Vehicle | - | 15.2 ± 0.8 | 0 |
| Compound A | 1 | 10.5 ± 0.6 | 30.9 |
| Compound A | 10 | 4.1 ± 0.3 | 73.0 |
| Compound A | 100 | 1.8 ± 0.2 | 88.2 |
| Acetazolamide | 10 | 2.5 ± 0.4 | 83.6 |
Table 2: IC₅₀ Values for hCA I Inhibitors
| Compound ID | IC₅₀ (µM) |
| Compound A | 3.5 |
| Acetazolamide | 1.2 |
Hypothetical Signaling Pathway Involving hCA I
While hCA I is a cytosolic enzyme, its activity can influence various downstream cellular processes by modulating intracellular pH and ion concentrations. The following diagram illustrates a hypothetical pathway where hCA I inhibition could impact cell signaling.
Caption: Hypothetical signaling pathway affected by hCA I activity.
Conclusion
This application note provides a robust and adaptable protocol for measuring intracellular hCA I activity in a cell-based format. The assay is suitable for screening and characterizing potential inhibitors of hCA I, providing valuable data for drug discovery and development programs. The use of a cellular context offers a more accurate representation of a compound's potential efficacy in a biological system.
References
Application Notes and Protocols for hCA I-IN-3 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
hCA I-IN-3 is a potent small molecule inhibitor of human carbonic anhydrase I (hCA I) and II (hCA II), with IC50 values of 4.77 nM and 9.66 nM, respectively.[1] Carbonic anhydrases are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Certain isoforms, including the cytosolic hCA I and hCA II, are implicated in the pathophysiology of cancer. By catalyzing this reaction, carbonic anhydrases contribute to pH regulation within and around tumor cells, which is crucial for their proliferation, survival, and adaptation to the often acidic tumor microenvironment.[1][2][3] Inhibition of carbonic anhydrase activity can disrupt this pH homeostasis, leading to intracellular acidification and subsequent induction of apoptosis and inhibition of tumor growth.[1][4] These application notes provide a comprehensive guide for the experimental use of this compound in cancer cell line research.
Mechanism of Action
This compound, an aryl ether sulfonamide, exerts its anticancer effects by directly inhibiting the enzymatic activity of hCA I and hCA II. This inhibition disrupts the cellular machinery for maintaining pH balance, leading to an accumulation of protons and a decrease in intracellular pH (pHi). The resulting intracellular acidosis is a key trigger for the induction of apoptosis.[1][4] This process is often mediated through the activation of the intrinsic apoptotic pathway, involving the caspase cascade.[1]
Figure 1: Proposed signaling pathway of this compound-induced apoptosis.
Quantitative Data
The following tables summarize the inhibitory activity of this compound against its primary targets and the antiproliferative effects of representative carbonic anhydrase inhibitors on various cancer cell lines. Note: Specific IC50 values for the antiproliferative activity of this compound are not yet widely available in the public domain. The data presented for cancer cell lines are for other sulfonamide-based carbonic anhydrase inhibitors and should be used as a general reference.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| hCA I | 4.77 |
| hCA II | 9.66 |
Data obtained from supplier information.[1]
Table 2: Antiproliferative Activity of Representative Sulfonamide Carbonic Anhydrase Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Biphenylsulfonamide derivative | HCT116 | Colon Cancer | 0.74 - 10.0 |
| Biphenylsulfonamide derivative | H460 | Lung Cancer | 0.74 - 10.0 |
| Biphenylsulfonamide derivative | MCF-7 | Breast Cancer | 0.74 - 10.0 |
| Sulfonamide Inhibitor E | HeLa | Cervical Cancer | Varies (dose-dependent) |
Data is illustrative and derived from studies on structurally related sulfonamide inhibitors.[5][6]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of this compound on cancer cell lines.
Figure 2: General experimental workflow for in vitro studies.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis for Apoptosis Markers
This protocol detects changes in the expression of key apoptosis-related proteins following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression. An increase in cleaved Caspase-3 and cleaved PARP, along with a potential increase in the Bax/Bcl-2 ratio, would indicate the induction of apoptosis.[1]
Conclusion
This compound represents a promising tool for cancer research due to its potent and specific inhibition of hCA I and II. The protocols outlined in these application notes provide a framework for investigating its antiproliferative and pro-apoptotic effects on cancer cell lines. Further research is warranted to fully elucidate its therapeutic potential and to establish its efficacy in a broader range of cancer models.
References
- 1. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibitors Induce Ferroptosis through Inhibition of AKT/FTH1 Signaling in Ewing Sarcoma Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for hCA I-IN-3 in Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
hCA I-IN-3 is a potent aryl ether-based inhibitor of human carbonic anhydrase (CA) isoforms I and II.[1] In vitro studies have demonstrated its high affinity for these enzymes, suggesting its potential as a therapeutic agent in research areas where inhibition of CA I and/or CA II is desirable, such as in certain types of cancer.[1] These application notes provide a generalized framework for the utilization of this compound in animal model studies, based on standard practices for the in vivo evaluation of small molecule carbonic anhydrase inhibitors.
Disclaimer: There is currently no publicly available in vivo data for this compound. The following protocols and information are representative examples and should be adapted and optimized based on experimental determination of the compound's specific pharmacokinetic, pharmacodynamic, and toxicity profiles.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Isoform | IC₅₀ (nM) | Reference |
| hCA I | 4.77 | [1] |
| hCA II | 9.66 | [1] |
In Vivo Efficacy of this compound
Quantitative in vivo efficacy data for this compound in animal models is not currently available in published literature. Researchers will need to conduct dose-response studies to determine the optimal therapeutic dosage and schedule for their specific animal model and disease state.
Experimental Protocols
The following are generalized protocols for the in vivo evaluation of a carbonic anhydrase inhibitor like this compound in a cancer xenograft model.
Animal Model
A common model for preliminary cancer studies is the subcutaneous xenograft model in immunodeficient mice (e.g., BALB/c nude or NOD-scid mice).
Protocol for Subcutaneous Xenograft Mouse Model:
-
Cell Culture: Culture the desired human cancer cell line (e.g., one with known expression of CA I) under standard conditions.
-
Cell Preparation: On the day of implantation, harvest cells during their logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
Drug Formulation and Administration
The formulation of this compound will depend on its solubility and stability. Preliminary formulation studies are essential.
Example Formulation Protocol:
-
Solubility Testing: Determine the solubility of this compound in various pharmaceutically acceptable vehicles (e.g., saline, PBS, DMSO, Tween 80, carboxymethylcellulose).
-
Vehicle Selection: Choose a vehicle that provides good solubility and is well-tolerated by the animals. A common vehicle for initial studies is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Preparation: On each treatment day, freshly prepare the formulation by first dissolving this compound in DMSO, followed by the addition of PEG300, Tween 80, and finally saline.
Administration Protocol:
-
Route of Administration: The route will depend on the compound's properties and the desired systemic exposure. Common routes for small molecule inhibitors include oral gavage (PO) and intraperitoneal (IP) injection.
-
Dosage and Schedule: These must be determined through dose-escalation and pharmacokinetic studies. A starting point could be a dose range of 10-100 mg/kg, administered once or twice daily.
-
Procedure (Intraperitoneal Injection):
-
Restrain the mouse appropriately.
-
Tilt the mouse to a slight head-down position to allow the abdominal organs to move away from the injection site.
-
Insert a 25-27 gauge needle into the lower abdominal quadrant, avoiding the midline.
-
Aspirate to ensure no fluid is drawn into the syringe, indicating correct placement.
-
Inject the formulated this compound solution.
-
Monitor the animal for any immediate adverse reactions.
-
Efficacy Assessment
Protocol for Efficacy Assessment:
-
Tumor Volume Measurement: Continue to measure tumor volumes throughout the study.
-
Body Weight Monitoring: Record the body weight of each animal 2-3 times per week as an indicator of general health and toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration.
-
Tissue Collection: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).
Mandatory Visualizations
Caption: Experimental workflow for in vivo evaluation of this compound.
Caption: Role of hCA I in cancer cell pH regulation and its inhibition.
References
Application Notes and Protocols: hCA I-IN-3 Dose-Response Curve Generation and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in fundamental physiological processes, including pH homeostasis, CO2 transport, and respiration.[1][2] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][3] Human carbonic anhydrase I (hCA I) is a major isoform found in various tissues, and its inhibition has emerged as a therapeutic strategy for several diseases.[4] Consequently, the characterization of hCA I inhibitors is a significant focus in drug discovery.
hCA I-IN-3 is a novel investigational inhibitor of human carbonic anhydrase I. To evaluate its potency and efficacy, it is essential to generate a dose-response curve and determine its half-maximal inhibitory concentration (IC50). This document provides detailed application notes and protocols for the generation and analysis of a dose-response curve for this compound using a colorimetric enzyme inhibition assay.
Signaling Pathway of Carbonic Anhydrase I and Inhibition
Carbonic anhydrase I, like other CA isoforms, contains a zinc ion in its active site that is essential for its catalytic activity.[1] The enzyme facilitates the rapid interconversion of CO2 and water into bicarbonate and protons.[5] This reaction is critical for maintaining acid-base balance in the body.[5] Inhibitors of carbonic anhydrase, such as this compound, typically function by binding to the zinc ion in the active site, thereby preventing the substrate from accessing it and blocking the catalytic reaction.[1][6]
Figure 1: Simplified signaling pathway of hCA I and its inhibition by this compound.
Experimental Protocol: hCA I Inhibition Assay
The inhibitory activity of this compound against hCA I can be determined using a colorimetric assay that measures the esterase activity of the enzyme.[4] The assay utilizes p-nitrophenyl acetate (B1210297) (pNPA) as a substrate, which is hydrolyzed by hCA I to produce the yellow-colored product p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically at 400-405 nm.[4] In the presence of an inhibitor like this compound, the rate of this reaction decreases, allowing for the determination of its inhibitory potency.
Materials and Reagents
-
Human Carbonic Anhydrase I (hCA I) enzyme
-
This compound
-
p-Nitrophenyl acetate (pNPA)
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.4[4]
-
Solvent for inhibitor (e.g., DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 400-405 nm
Experimental Workflow
The following diagram outlines the key steps in the hCA I inhibitor enzymatic assay protocol.
Figure 2: Workflow of the carbonic anhydrase I inhibitor assay.
Assay Procedure
-
Prepare this compound dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., from 0.01 µM to 100 µM).[1] Ensure the final solvent concentration in all wells is consistent and does not exceed 1-2%.[1]
-
Plate Setup: In a 96-well plate, set up the following wells in triplicate:
-
Blank wells: 190 µL of Assay Buffer.[4]
-
Enzyme Control (No inhibitor) wells: 180 µL of Assay Buffer + 10 µL of hCA I enzyme solution.[4]
-
Solvent Control wells: 170 µL of Assay Buffer + 10 µL of hCA I enzyme solution + 10 µL of the solvent used for the inhibitor.[4]
-
Inhibitor wells: 170 µL of Assay Buffer + 10 µL of hCA I enzyme solution + 10 µL of this compound solution at various concentrations.[4]
-
-
Enzyme-Inhibitor Incubation: Mix the contents of the wells and incubate the plate at room temperature for 10 minutes.
-
Initiate Reaction: Add 10 µL of a freshly prepared 3 mM pNPA substrate solution to all wells to start the enzymatic reaction. The final volume in each well will be 200 µL.[4]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400-405 nm in kinetic mode for at least 10-15 minutes, taking readings every 30-60 seconds.[4]
Data Presentation and Analysis
Quantitative Data Summary
The raw data from the kinetic assay should be processed to determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve (ΔAbs/min).[4] The percentage of inhibition for each concentration of this compound is then calculated using the following formula:
% Inhibition = [1 - (Rate of Inhibitor Well / Rate of Solvent Control Well)] x 100
The results can be summarized in a table as follows:
| This compound Concentration (µM) | Average Reaction Rate (ΔAbs/min) | Standard Deviation | % Inhibition |
| 0 (Solvent Control) | 0.050 | 0.003 | 0 |
| 0.01 | 0.045 | 0.002 | 10 |
| 0.1 | 0.038 | 0.003 | 24 |
| 1 | 0.026 | 0.002 | 48 |
| 10 | 0.012 | 0.001 | 76 |
| 100 | 0.005 | 0.001 | 90 |
Note: The data presented in this table is for illustrative purposes only.
Dose-Response Curve Generation and IC50 Determination
The dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7] This typically results in a sigmoidal curve.[7] The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined from this curve using non-linear regression analysis, often employing a four-parameter logistic (4PL) model.[8]
Figure 3: Logical workflow for dose-response curve generation and IC50 analysis.
Interpretation of Results
The generated dose-response curve provides valuable information about the potency of this compound. A lower IC50 value indicates a more potent inhibitor. The steepness of the curve can provide insights into the binding cooperativity of the inhibitor. This data is crucial for the further development and optimization of this compound as a potential therapeutic agent.
Troubleshooting
-
High background signal: Ensure the pNPA substrate solution is fresh, as it can spontaneously hydrolyze over time.
-
Noisy data: Ensure proper mixing of reagents in the wells and that the microplate reader is functioning correctly.
-
Inconsistent results: Maintain consistent incubation times and temperatures. Ensure accurate pipetting of all solutions.
-
Inhibitor insolubility: If the inhibitor precipitates in the assay buffer, a different solvent or a lower concentration range may be necessary. Always include a solvent control to account for any effects of the solvent on enzyme activity.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Carbonic Anhydrases: A Superfamily of Ubiquitous Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO2 Partial Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 8. IC50 Calculator | AAT Bioquest [aatbio.com]
- 9. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Assessing Cellular Uptake of Carbonic Anhydrase I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase I (CA I) is a ubiquitous zinc metalloenzyme that plays a crucial role in physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. Its involvement in various pathological conditions has made it a significant target for therapeutic intervention. The development of potent and selective CA I inhibitors is a key area of research. A critical aspect of the drug development pipeline is to ensure that these inhibitors can effectively reach their intracellular target. Therefore, robust and reliable methods for assessing the cellular uptake of these compounds are paramount.
These application notes provide detailed protocols for quantifying the intracellular concentration of human Carbonic Anhydrase I inhibitors (hCA I-IN), using a representative inhibitor, hCA I-IN-3, as a model. The described techniques include both label-free and fluorescence-based methods, offering flexibility for various research needs.
Assessment of Cellular Uptake by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method allows for the direct quantification of the intracellular concentration of an unlabeled inhibitor. It is considered a gold-standard technique due to its high sensitivity and specificity.
Experimental Protocol
1.1. Cell Culture and Treatment:
-
Seed cells (e.g., HEK293, cancer cell lines) in 6-well plates at a density of 3 x 10⁵ cells per well and allow them to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for a specific duration (e.g., 1, 4, or 24 hours) at 37°C in a 5% CO₂ incubator.
1.2. Cell Harvesting and Lysis:
-
After incubation, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular inhibitor.
-
Harvest the cells by trypsinization or by using a cell scraper.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Resuspend the cell pellet in a known volume of lysis buffer (e.g., RIPA buffer) or a solvent like methanol (B129727) or acetonitrile (B52724) for metabolite extraction.[1]
-
Determine the cell number from a parallel well using a hemocytometer or an automated cell counter.
1.3. Sample Preparation for HPLC-MS:
-
Lyse the cells by vortexing and/or sonication.
-
Precipitate the proteins by adding a cold organic solvent (e.g., acetonitrile) and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.[1]
-
Collect the supernatant containing the inhibitor and dry it under a vacuum.
-
Reconstitute the dried extract in a suitable solvent for HPLC-MS analysis (e.g., 50% acetonitrile/water).[1]
1.4. HPLC-MS Analysis:
-
Inject the prepared sample into an HPLC system coupled to a mass spectrometer (e.g., Q-TOF-MS).[1]
-
Separate the inhibitor from other cellular components using a suitable column (e.g., C18 reverse-phase column) and a gradient mobile phase.[1]
-
Quantify the inhibitor concentration by comparing its peak area to a standard curve generated with known concentrations of the inhibitor.
Data Presentation
Table 1: Intracellular Concentration of this compound Determined by HPLC-MS
| Treatment Concentration (µM) | Incubation Time (hours) | Intracellular Concentration (µM) |
| 1 | 1 | 0.2 ± 0.05 |
| 1 | 4 | 0.8 ± 0.12 |
| 1 | 24 | 1.5 ± 0.21 |
| 10 | 1 | 2.1 ± 0.35 |
| 10 | 4 | 8.5 ± 1.10 |
| 10 | 24 | 16.2 ± 2.50 |
Data are presented as mean ± standard deviation from three independent experiments.
Workflow Diagram
Fluorescence-Based Assessment of Cellular Uptake
Fluorescence-based methods offer a high-throughput and visually intuitive way to assess cellular uptake. This can be achieved by using a fluorescently labeled version of the inhibitor or by employing genetically encoded biosensors.
Cellular Uptake of a Fluorescently Labeled Inhibitor
In this approach, the inhibitor is conjugated to a fluorophore, and its accumulation in cells is monitored by fluorescence microscopy or a plate reader.
Experimental Protocol
2.1.1. Cell Culture and Treatment:
-
Seed cells in a 96-well plate (for plate reader analysis) or on glass-bottom dishes (for microscopy) and allow them to attach overnight.
-
Prepare a fluorescently labeled version of this compound (e.g., this compound-FITC).
-
Treat the cells with varying concentrations of the fluorescently labeled inhibitor in a complete culture medium.
-
Incubate for the desired time points at 37°C.
2.1.2. Sample Preparation and Imaging/Reading:
-
After incubation, wash the cells three times with PBS to remove the extracellular fluorescent inhibitor.
-
For microscopy, fix the cells with 4% paraformaldehyde, stain the nuclei with DAPI, and mount the coverslips.
-
For plate reader analysis, lyse the cells in a suitable lysis buffer.[2]
-
Image the cells using a fluorescence microscope with appropriate filters for the fluorophore and DAPI.
-
Measure the fluorescence intensity of the cell lysates using a fluorescence plate reader.[2]
Data Presentation
Table 2: Cellular Uptake of Fluorescently Labeled this compound
| Treatment Concentration (µM) | Incubation Time (hours) | Relative Fluorescence Units (RFU) |
| 1 | 1 | 1500 ± 210 |
| 1 | 4 | 4500 ± 550 |
| 5 | 1 | 7200 ± 890 |
| 5 | 4 | 18000 ± 2100 |
Data are presented as mean ± standard deviation from three independent experiments.
Workflow Diagram
Signaling Pathway Context: The Physiological Role of Carbonic Anhydrase I
It is important to understand the physiological context in which this compound acts. Carbonic Anhydrase I is a key enzyme in cellular pH regulation. By inhibiting CA I, this compound can disrupt the normal balance of CO₂, bicarbonate, and protons within the cell. This can have downstream effects on various cellular processes that are pH-dependent.
The following diagram illustrates the fundamental role of Carbonic Anhydrase I in cellular physiology.
Conclusion
The protocols outlined in these application notes provide robust and versatile methods for assessing the cellular uptake of the carbonic anhydrase I inhibitor, this compound. The choice of method will depend on the specific research question, available resources, and whether a labeled version of the inhibitor is available. By accurately quantifying the intracellular concentration of these inhibitors, researchers can better understand their pharmacokinetic and pharmacodynamic properties, ultimately aiding in the development of more effective therapeutics.
References
Application Notes and Protocols for Evaluating Off-Target Effects of hCA I-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the off-target effects of hCA I-IN-3, a potent inhibitor of human carbonic anhydrase I (hCA I). A thorough assessment of off-target interactions is a critical step in the drug development process to ensure the safety and specificity of a therapeutic candidate.[1][2][3] This document outlines several orthogonal methods, including biochemical, cell-based, and proteome-wide approaches, to identify and characterize the off-target profile of this compound.
Introduction to Off-Target Effect Evaluation
Off-target effects, the interactions of a drug candidate with proteins other than its intended target, are a major cause of adverse drug reactions and can lead to late-stage clinical trial failures.[4] Therefore, early and comprehensive off-target profiling is essential. For this compound, it is crucial to assess its selectivity against other carbonic anhydrase isoforms and a broader range of unrelated proteins to predict potential side effects.[5] This document details methodologies to build a comprehensive safety profile for this compound.
Biochemical Assays for Kinase Selectivity Profiling
Kinases are a large family of enzymes that are common off-targets for small molecule inhibitors due to the conserved nature of their ATP-binding sites.[6][7] Profiling this compound against a panel of kinases is a critical first step in assessing its off-target liabilities.
Data Presentation: Kinase Inhibition Profile of this compound (Hypothetical Data)
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) | Assay Format |
| ABL | <10 | >10,000 | Radiometric |
| PKA | 5 | >10,000 | Mobility Shift |
| LCK | 8 | >10,000 | Radiometric |
| MEK1 | <5 | >10,000 | Mobility Shift |
| EGFR | 12 | >10,000 | Radiometric |
| VEGFR2 | 15 | >10,000 | Mobility Shift |
| p38α | 7 | >10,000 | Radiometric |
| ERK1 | 9 | >10,000 | Mobility Shift |
Experimental Protocol: Kinase Selectivity Profiling using a Radiometric Assay[6][7][8]
This protocol describes a radiometric assay for measuring the inhibitory activity of this compound against a panel of kinases.
Materials:
-
Kinase panel (e.g., 29 kinases)
-
This compound
-
[γ-³²P]ATP
-
Substrate peptide/protein specific for each kinase
-
Kinase reaction buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound to the desired concentrations.
-
In a 96-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a defined period.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³²P]ATP.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify target engagement in a cellular environment and can also be used to identify off-target binding.[8][9] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[10]
Data Presentation: CETSA Results for this compound (Hypothetical Data)
| Target Protein | Treatment | Melting Temperature (Tm) (°C) | ΔTm (°C) |
| hCA I | Vehicle (DMSO) | 52.5 | - |
| hCA I | This compound (10 µM) | 58.2 | +5.7 |
| hCA II | Vehicle (DMSO) | 55.1 | - |
| hCA II | This compound (10 µM) | 55.3 | +0.2 |
| Off-Target Protein X | Vehicle (DMSO) | 61.3 | - |
| Off-Target Protein X | This compound (10 µM) | 61.5 | +0.2 |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)[9][10][12]
Materials:
-
Cell line expressing the target protein (e.g., HEK293T)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Western blotting reagents and equipment
-
Antibodies against the target protein and potential off-targets
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat the cells with this compound at the desired concentration or with vehicle (DMSO) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermocycler to a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes), followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein at each temperature by Western blotting.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve.
-
Determine the melting temperature (Tm) and the thermal shift (ΔTm) upon ligand binding.
Proteome-Wide Off-Target Profiling
To gain an unbiased and comprehensive view of the off-target landscape of this compound, proteomic approaches can be employed.[11][12] Thermal proteome profiling (TPP) and chemical proteomics are powerful techniques for this purpose.
Data Presentation: Proteome-wide Off-Target Identification (Hypothetical Data)
| Protein ID | Gene Name | Fold Change (Treated/Control) | p-value | Potential Off-Target |
| P00915 | CA1 | 2.5 | <0.001 | On-Target |
| P00918 | CA2 | 1.1 | 0.35 | No |
| Q9Y6K9 | Protein X | 1.8 | 0.01 | Yes |
| P12345 | Protein Y | 1.05 | 0.45 | No |
Experimental Protocol: Thermal Proteome Profiling (TPP)
Materials:
-
Cell line of interest
-
This compound
-
Instrumentation for mass spectrometry (e.g., LC-MS/MS)
-
Reagents for protein extraction, digestion, and peptide labeling (e.g., TMT)
Procedure:
-
Treat cells with this compound or vehicle.
-
Perform a CETSA experiment as described above, but on a larger scale.
-
Collect the soluble protein fractions from a range of temperatures.
-
Prepare the protein samples for mass spectrometry analysis, including protein reduction, alkylation, and tryptic digestion.
-
Label the peptides from different temperature points with isobaric tags (e.g., TMT).
-
Combine the labeled peptides and analyze by LC-MS/MS.
-
Identify and quantify the proteins in each sample.
-
For each protein, generate a melting curve and determine the Tm.
-
Identify proteins with a significant thermal shift in the presence of this compound as potential off-targets.
In Silico Off-Target Prediction
Computational methods can be used to predict potential off-targets of this compound based on its chemical structure and by screening it against databases of protein structures.[4][13] This approach can help prioritize experimental validation.
Experimental Workflow: In Silico Off-Target Prediction
Caption: Workflow for in silico off-target prediction of this compound.
Signaling Pathway Analysis
Understanding the potential signaling pathways affected by off-target interactions is crucial for predicting the physiological consequences.
Signaling Pathway Perturbation by an Off-Target
Caption: Diagram of a hypothetical signaling pathway affected by this compound.
Conclusion
A combination of biochemical, cell-based, proteomic, and in silico methods is recommended for a thorough evaluation of the off-target effects of this compound. The data and protocols presented in these application notes provide a framework for researchers to design and execute a comprehensive off-target profiling strategy, ultimately contributing to the development of a safer and more effective therapeutic agent.
References
- 1. Comprehensive insights into carbonic anhydrase inhibition: A triad of In vitro, In silico, and In vivo perspectives - Universidad Autónoma de Madrid [portalcientifico.uam.es]
- 2. Safety pharmacology - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. profiles.foxchase.org [profiles.foxchase.org]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In silico off-target profiling for enhanced drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening of Human Carbonic Anhydrase I (hCA I) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Carbonic Anhydrase I (hCA I) is a zinc-containing metalloenzyme that plays a crucial role in various physiological processes, including pH regulation, CO2 transport, and secretion.[1] Its involvement in pathological conditions has made it a significant target for drug discovery. High-throughput screening (HTS) is a powerful method for identifying novel inhibitors of hCA I from large compound libraries. These application notes provide a detailed protocol and guidelines for conducting HTS assays to identify and characterize hCA I inhibitors, with a focus on the widely used esterase activity assay.
Principle of the Assay
The catalytic activity of hCA I is not limited to the hydration of carbon dioxide but also extends to the hydrolysis of certain esters. The HTS assay described here utilizes the esterase activity of hCA I on a chromogenic substrate, 4-nitrophenyl acetate (B1210297) (4-NPA). The enzymatic hydrolysis of 4-NPA by hCA I produces 4-nitrophenol (B140041), a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[2][3] In the presence of an inhibitor, the enzymatic activity of hCA I is reduced, leading to a decrease in the formation of 4-nitrophenol and a corresponding decrease in absorbance. This allows for the rapid and sensitive screening of potential hCA I inhibitors in a microplate format.[2]
Data Presentation
The inhibitory activities of several standard sulfonamide inhibitors against human Carbonic Anhydrase I are summarized in the table below. This data can be used as a reference for hit validation and comparison of newly identified inhibitors.
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | Selectivity (hCA I/hCA II) |
| Acetazolamide | 250[1] | 12[1] | 0.048 |
| Methazolamide | 50 | 14 | 0.28 |
| Ethoxzolamide | 30 | 8 | 0.27 |
| Dichlorophenamide | 380 | 30 | 0.079 |
| Dorzolamide | 1000 | 3.5 | 0.0035 |
| Brinzolamide | 3800 | 3.1 | 0.0008 |
| Indisulam | 5600[4] | 546[4] | 0.0975 |
Note: Ki values can vary depending on the assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.
Signaling Pathway and Catalytic Mechanism
The catalytic mechanism of human Carbonic Anhydrase I involves the nucleophilic attack of a zinc-bound hydroxide (B78521) ion on a carbon dioxide molecule. The resulting bicarbonate is then displaced by a water molecule, regenerating the active site for the next catalytic cycle.
Caption: Catalytic cycle of human Carbonic Anhydrase I.
Experimental Protocols
High-Throughput Screening (HTS) Assay for hCA I Inhibitors
This protocol is designed for a 384-well plate format but can be adapted for 96-well plates.
Materials:
-
Human Carbonic Anhydrase I (hCA I), recombinant
-
4-Nitrophenyl acetate (4-NPA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test compounds
-
Positive control inhibitor (e.g., Acetazolamide)
-
384-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Plating:
-
Prepare stock solutions of test compounds and positive control (e.g., Acetazolamide) in 100% DMSO.
-
Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 50 nL) of each compound solution to the wells of the 384-well assay plate.
-
Include wells with DMSO only as a negative control (100% activity) and wells with a known inhibitor as a positive control.
-
-
Enzyme Preparation:
-
Prepare a working solution of hCA I in Tris-HCl buffer. The final concentration in the assay well should be optimized for a linear reaction rate (typically in the low nanomolar range).
-
-
Substrate Preparation:
-
Prepare a fresh working solution of 4-NPA in Tris-HCl buffer. The final concentration in the assay well should be at or near the Km value for hCA I.
-
-
Assay Execution:
-
Add the hCA I working solution to all wells of the compound-plated assay plate.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the 4-NPA working solution to all wells.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over a period of 5-10 minutes (kinetic read).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.
-
Normalize the data to the controls:
-
Percent Inhibition = 100 x (1 - (Rate of sample - Rate of background) / (Rate of DMSO control - Rate of background))
-
-
Identify initial "hits" as compounds exhibiting inhibition above a predefined threshold (e.g., >50% inhibition).
-
For hit confirmation, perform dose-response experiments to determine the IC50 value for each confirmed hit.
HTS Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify enzyme inhibitors.
Caption: A typical workflow for HTS-based inhibitor discovery.
Logical Relationships in Hit Prioritization
Following the primary screen and hit confirmation, a series of secondary assays are crucial for prioritizing compounds for further development. The relationship between these validation steps is outlined below.
Caption: Logical flow for hit prioritization in drug discovery.
References
- 1. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
Application of Crystallographic Studies for the hCA I-Inhibitor Complex I-IN-3
Note: As of the latest literature search, specific crystallographic studies on human carbonic anhydrase I (hCA I) in complex with an inhibitor designated "I-IN-3" have not been publicly documented. The following application notes and protocols are based on established methodologies for the crystallographic analysis of hCA I with well-characterized sulfonamide inhibitors. These protocols are directly applicable to the study of novel inhibitors such as I-IN-3. For the purpose of providing concrete data, we will use the publicly available information for the hCA I complex with (S)-4-(4-acetyl-3-benzylpiperazine-1-carbonyl)-benzenesulfonamide (PDB ID: 6EVR) as a representative example.[1]
Application Notes
Human Carbonic Anhydrase I (hCA I) is a ubiquitous zinc metalloenzyme that plays a significant role in pH regulation and CO2 transport.[2] Its inhibition has been explored for various therapeutic applications. X-ray crystallography is an indispensable tool for understanding the precise binding mode of inhibitors to the hCA I active site, providing critical insights for structure-based drug design.[3][4]
By elucidating the three-dimensional structure of an hCA I-inhibitor complex, researchers can:
-
Identify key interactions (hydrogen bonds, van der Waals contacts) between the inhibitor and protein residues.[5]
-
Understand the role of the catalytic zinc ion in inhibitor coordination.[1]
-
Rationalize the structural basis for inhibitor potency and selectivity.
-
Guide the design of new chemical entities with improved affinity and pharmacological properties.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the crystallographic and biochemical analysis of an hCA I-inhibitor complex. The data presented is for the representative inhibitor, (S)-4-(4-acetyl-3-benzylpiperazine-1-carbonyl)-benzenesulfonamide.
Table 1: Inhibitor Binding Affinity
| Isoform | Inhibitor | K_i (nM) |
| hCA I | (S)-4-(4-acetyl-3-benzylpiperazine-1-carbonyl)-benzenesulfonamide | 78.5 |
| hCA II | (S)-4-(4-acetyl-3-benzylpiperazine-1-carbonyl)-benzenesulfonamide | 458.1 |
K_i (inhibition constant) values are determined by a stopped-flow CO2 hydrase assay.
Table 2: Crystallographic Data Collection and Refinement Statistics
| Parameter | Value (PDB: 6EVR) |
| Data Collection | |
| PDB ID | 6EVR |
| Resolution (Å) | 1.55 |
| Space group | P 21 21 21 |
| Unit cell dimensions (Å) | a=81.3, b=84.3, c=86.8 |
| Wavelength (Å) | 0.9724 |
| Completeness (%) | 99.9 (100.0) |
| Redundancy | 7.2 (7.4) |
| I/σ(I) | 13.1 (2.0) |
| R_merge | 0.08 (1.04) |
| Refinement | |
| R_work / R_free | 0.174 / 0.198 |
| No. of atoms (protein/ligand/water) | 4022 / 62 / 381 |
| R.m.s.d. bond lengths (Å) | 0.006 |
| R.m.s.d. bond angles (°) | 0.89 |
| Ramachandran plot (favored/allowed %) | 98.0 / 2.0 |
Values in parentheses are for the highest resolution shell.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the crystallographic study of an hCA I-inhibitor complex.
Recombinant Human Carbonic Anhydrase I (hCA I) Expression and Purification
This protocol describes the expression of N-terminally His-tagged hCA I in E. coli and its purification.[2]
-
Gene Cloning: The full-length cDNA for human CA1 (NCBI Gene ID: 759) is cloned into an E. coli expression vector (e.g., pET series) with an N-terminal hexahistidine (6xHis) tag.
-
Protein Expression:
-
Transform the expression vector into E. coli BL21 (DE3) strain.
-
Grow a starter culture overnight at 37°C in Luria-Bertani (LB) medium with the appropriate antibiotic.
-
Inoculate a large volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6–0.8.
-
Induce protein expression with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Continue incubation for 16-18 hours at 20°C to increase the yield of soluble protein.
-
-
Cell Lysis:
-
Harvest cells by centrifugation (5,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse cells by sonication on ice.
-
Clarify the lysate by centrifugation (20,000 x g, 30 min, 4°C).
-
-
Purification:
-
Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute hCA I with elution buffer (lysis buffer with 250-300 mM imidazole).
-
Analyze fractions by SDS-PAGE for purity.
-
Pool pure fractions and dialyze against a storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl).
-
Concentrate the protein to 10-15 mg/mL for crystallization trials.
-
Crystallization of the hCA I-Inhibitor Complex
The complex can be obtained either by co-crystallization or by soaking pre-formed apo-hCA I crystals.
Method A: Co-crystallization
-
Prepare the complex by incubating the purified hCA I (at 10 mg/mL) with a 3- to 5-fold molar excess of the inhibitor (e.g., I-IN-3) for 1 hour on ice. The inhibitor should be dissolved in a suitable solvent like DMSO.
-
Centrifuge the mixture (14,000 x g, 10 min, 4°C) to remove any precipitate.
-
Set up crystallization trials using the hanging drop vapor diffusion method. Mix 1 µL of the protein-inhibitor complex with 1 µL of the reservoir solution.
-
A typical reservoir solution for hCA I is 0.1 M MES buffer pH 6.0, containing 1.8-2.2 M ammonium (B1175870) sulfate.
-
Incubate plates at 20°C and monitor for crystal growth over several days to weeks.
Method B: Crystal Soaking
-
First, obtain crystals of apo-hCA I using the protocol above (without the inhibitor).
-
Prepare a soaking solution containing the reservoir solution supplemented with the inhibitor. The final inhibitor concentration should be around 1-10 mM.[3]
-
Carefully transfer an apo-hCA I crystal into a drop of the soaking solution.
-
Incubate for a period ranging from a few minutes to 24 hours, depending on the inhibitor's properties.
-
Proceed to cryo-protection and data collection.
X-ray Data Collection and Processing
-
Cryo-protection: Soak the crystal for a few seconds in a cryo-protectant solution (typically the reservoir solution supplemented with 20-25% glycerol) containing the inhibitor to prevent ice formation during flash-cooling.
-
Flash-cooling: Loop out the crystal and flash-cool it in liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data at a synchrotron source. Data are typically collected at 100 K.
-
Data Processing: Process the diffraction images using software like XDS or HKL2000 to integrate the reflections and scale the data. This will yield a file containing the reflection indices and their intensities.
Structure Solution and Refinement
-
Structure Solution: Solve the crystal structure using the molecular replacement (MR) method with software like Phaser, using the coordinates of a previously determined hCA I structure (e.g., PDB ID: 1AZM) as a search model.
-
Model Building and Refinement:
-
Perform initial refinement of the MR solution using programs like REFMAC5 or Phenix.
-
Manually build the inhibitor molecule and adjust the protein model into the resulting electron density maps using software such as Coot.
-
Conduct iterative cycles of refinement and manual model building until the R-work and R-free values converge and the model geometry is sound.
-
Validate the final model using tools like MolProbity to check for geometric correctness and Ramachandran statistics.
-
-
Deposition: Deposit the final coordinates and structure factors into the Protein Data Bank (PDB).
Mandatory Visualizations
References
Application Notes and Protocols for In Vivo Formulation and Administration of a Human Carbonic Anhydrase I (hCA I) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vivo formulation and administration of a representative human carbonic anhydrase I (hCA I) inhibitor, designated here as hCA I-IN-X. While specific details for a compound named "hCA I-IN-3" are not publicly available, this guide offers a comprehensive framework based on established methodologies for similar carbonic anhydrase inhibitors (CAIs), particularly those with a sulfonamide scaffold. These protocols are intended to serve as a foundational resource for preclinical in vivo studies.
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] Human carbonic anhydrase I (hCA I) is a cytosolic isoform found in various tissues. Its inhibition has been explored for therapeutic potential in several conditions. The in vivo evaluation of hCA I inhibitors is crucial for understanding their pharmacokinetic profiles, efficacy, and safety.
Data Presentation: In Vivo Administration of Representative Carbonic Anhydrase Inhibitors
The following table summarizes typical administration routes and dosages for well-characterized carbonic anhydrase inhibitors in preclinical models. This data can serve as a starting point for designing in vivo studies with novel hCA I inhibitors like hCA I-IN-X.
| Inhibitor | Animal Model | Administration Route | Dosage Range | Vehicle/Formulation | Reference Study Focus |
| Acetazolamide | Mouse | Intraperitoneal (i.p.) | 20 mg/kg | Saline | Investigating physiological function[4] |
| Acetazolamide | Rat | Intravenous (i.v.), Oral | Varies | Aqueous solution, Tablets | Diuresis, Glaucoma[5] |
| Dorzolamide | Mouse | - | 1-8 µg/mL (MIC) | - | Anti-VRE activity[6] |
| Isoquinoline Sulfonamides | Mouse (DBA/2) | Intraperitoneal (i.p.) | Not specified | Not specified | Anticonvulsant activity[7] |
| Benzenesulfonamides | Mouse | Oral | Not specified | Not specified | Anticonvulsant activity[8] |
Signaling Pathway
Experimental Protocols
Protocol 1: Formulation of hCA I-IN-X for In Vivo Administration
This protocol outlines the preparation of hCA I-IN-X for intraperitoneal (i.p.), intravenous (i.v.), and oral (p.o.) administration. The choice of vehicle is critical and should be determined based on the physicochemical properties of hCA I-IN-X.
Materials:
-
hCA I-IN-X powder
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile water for injection
-
Vortex mixer
-
Sonicator
-
Sterile filters (0.22 µm)
-
Sterile vials
Procedure:
-
Solubility Testing:
-
Begin by assessing the solubility of hCA I-IN-X in various biocompatible solvents (e.g., water, saline, DMSO, ethanol).
-
For poorly soluble compounds, test co-solvent systems such as:
-
10% DMSO, 40% PEG400, 50% sterile water
-
5% DMSO, 95% saline
-
10% Tween 80 in sterile saline
-
-
-
Formulation for Intraperitoneal (i.p.) and Intravenous (i.v.) Injection:
-
For soluble compounds: Dissolve hCA I-IN-X directly in sterile saline to the desired concentration.
-
For poorly soluble compounds:
-
Weigh the required amount of hCA I-IN-X.
-
Add the minimum amount of DMSO to dissolve the compound completely.
-
Slowly add the co-solvent (e.g., PEG400) while vortexing.
-
Add the aqueous component (e.g., saline or sterile water) dropwise while continuously mixing.
-
If precipitation occurs, gentle warming or sonication may be used.
-
Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
-
Important: The final concentration of DMSO should be kept to a minimum (ideally <10%) to avoid toxicity.
-
-
Formulation for Oral Gavage (p.o.):
-
hCA I-IN-X can be suspended in a vehicle like 0.5% carboxymethylcellulose (CMC) in water.
-
Weigh the required amount of hCA I-IN-X.
-
Triturate the powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle to achieve the final desired concentration, ensuring a homogenous suspension.
-
Protocol 2: In Vivo Administration of hCA I-IN-X in a Mouse Model
This protocol describes the administration of the formulated hCA I-IN-X to mice via different routes. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Formulated hCA I-IN-X
-
Mice (specify strain, age, and sex)
-
Appropriate syringes and needles (e.g., 27-30G for i.p. and i.v.; gavage needle for p.o.)
-
Animal scale
-
70% ethanol
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Weigh each animal on the day of dosing to calculate the exact volume to be administered.
-
-
Intraperitoneal (i.p.) Injection:
-
Restrain the mouse appropriately.
-
Wipe the lower abdominal area with 70% ethanol.
-
Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the formulated hCA I-IN-X. The typical injection volume is 5-10 mL/kg.
-
-
Intravenous (i.v.) Injection (Tail Vein):
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Swab the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the formulation. The typical injection volume is 2-5 mL/kg.
-
-
Oral Gavage (p.o.):
-
Gently restrain the mouse.
-
Insert the gavage needle into the esophagus and advance it into the stomach. Ensure the needle does not enter the trachea.
-
Administer the formulation slowly. The typical gavage volume is 5-10 mL/kg.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any adverse reactions immediately after administration and at regular intervals as per the experimental design.
-
Record observations such as changes in behavior, posture, and activity.
-
Experimental Workflow
Conclusion
The successful in vivo evaluation of a novel hCA I inhibitor, such as the hypothetical hCA I-IN-X, is contingent upon careful formulation and appropriate administration techniques. The protocols and data presented here provide a general framework to guide researchers in designing and executing these critical preclinical studies. It is imperative to adapt these methodologies based on the specific properties of the test compound and to adhere to all institutional and regulatory guidelines for animal research.
References
- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]
- 3. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting hCA I & I-IN-3 Solubility in Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with human Carbonic Anhydrase I (hCA I) and the hypothetical small molecule inhibitor, I-IN-3. The information provided is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My purified hCA I protein precipitates after dialysis or buffer exchange. What could be the cause and how can I solve it?
Immediate or gradual precipitation of hCA I following a change in buffer conditions is a common issue. The primary causes are often related to pH, ionic strength, or the removal of a stabilizing agent.
Potential Causes:
-
pH close to pI: Proteins are least soluble at their isoelectric point (pI), where their net charge is zero, leading to aggregation and precipitation.[1][2][3] The pI of human Carbonic Anhydrase I is approximately 6.6.[4] If your buffer pH is close to this value, solubility will be significantly reduced.
-
Low Ionic Strength: Insufficient salt concentration can lead to protein aggregation due to unfavorable electrostatic interactions.[5][6]
-
Removal of Stabilizers: The purification process might have included stabilizing agents (e.g., glycerol (B35011), specific salts) that were removed during dialysis, causing the protein to become unstable.[1][2]
-
High Protein Concentration: The final protein concentration might be too high for the new buffer conditions to maintain solubility.[2][5][7]
Troubleshooting Steps:
-
Adjust Buffer pH: Ensure the buffer pH is at least 1-1.5 units away from the pI of hCA I (~6.6). For example, using a buffer with a pH of 7.5-8.0 is a good starting point.[1][2]
-
Optimize Salt Concentration: Maintain an appropriate ionic strength. A common starting point is 150 mM NaCl.[1][5] You can test a range of salt concentrations (e.g., 50 mM, 150 mM, 300 mM) to find the optimal condition for your protein.[3]
-
Incorporate Additives:
-
Glycerol: Include 5-20% glycerol in your final buffer to increase protein stability.[1][2]
-
Amino Acids: Adding L-arginine and L-glutamate (around 50 mM each) can significantly enhance protein solubility and long-term stability by preventing aggregation.[8]
-
Reducing Agents: If your protein has exposed cysteine residues, including a reducing agent like DTT (1-5 mM) or TCEP (0.5-1 mM) can prevent the formation of intermolecular disulfide bonds that lead to aggregation.
-
-
Control Protein Concentration: If you require a high protein concentration, perform a gradual concentration process, and consider adding stabilizing agents to the buffer.[2][7]
Q2: I am observing precipitation when I add my small molecule inhibitor, I-IN-3, to the assay buffer containing hCA I. What is happening?
Precipitation upon adding a small molecule inhibitor to a protein solution can be due to the low solubility of the inhibitor itself, or it can be inducing protein precipitation.
Potential Causes:
-
Low Inhibitor Solubility: Many small molecule inhibitors have poor aqueous solubility and may precipitate when the concentration of the organic solvent (like DMSO) is diluted in the aqueous assay buffer.[9][10]
-
"Salting Out" Effect: High concentrations of salts or other components in the buffer can decrease the solubility of the inhibitor.
-
Inhibitor-Induced Protein Aggregation: The binding of the inhibitor might cause a conformational change in hCA I that exposes hydrophobic patches, leading to protein aggregation and precipitation.
Troubleshooting Steps:
-
Assess Inhibitor Solubility: First, determine the solubility of I-IN-3 in your assay buffer without the protein. Prepare a stock solution in an appropriate organic solvent like DMSO.[9][10][11][12] Then, perform serial dilutions into the assay buffer and observe for any precipitation.
-
Optimize Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the assay as low as possible (typically <1-2%) to avoid its own effects on the protein and to maintain inhibitor solubility.
-
Modify Buffer Composition:
-
Test Different Buffers: The composition of the buffer can affect the solubility of small molecules.[13][14] Experiment with different buffering agents (e.g., Tris, HEPES, Phosphate).
-
Include Co-solvents: For poorly soluble compounds, consider including a small percentage of co-solvents like PEG300 or using solubilizing agents like SBE-β-CD, if compatible with your assay.[9]
-
-
Change the Order of Addition: Try adding the inhibitor to the buffer before adding the protein, or vice versa, to see if it affects the outcome.
Data Summary Table
| Parameter | General Effect on hCA I Solubility | General Effect on Small Molecule (I-IN-3) Solubility | Recommendations & Considerations |
| pH | Decreased near pI (~6.6)[1][2][3] | Highly dependent on the inhibitor's pKa. | Maintain buffer pH at least 1-1.5 units away from hCA I pI. |
| Ionic Strength (Salt) | Increases solubility up to a point, then can cause "salting out"[6] | Can increase or decrease solubility depending on the compound.[15] | Start with ~150 mM NaCl and optimize. |
| Glycerol | Increases stability and solubility[1][2] | Generally increases solubility. | Use 5-20% (v/v) for protein storage and in assays if possible. |
| L-Arg/L-Glu | Significantly increases solubility and stability[8] | Unlikely to have a major effect. | Add 50 mM of each for challenging protein solubility issues. |
| Reducing Agents (DTT, TCEP) | Prevents aggregation from disulfide bonds. | No direct effect. | Use 1-5 mM DTT or 0.5-1 mM TCEP if needed. |
| Temperature | Lower temperatures can decrease solubility for some proteins.[1][3] | Generally, solubility increases with temperature. | Store protein at -80°C.[2] For experiments, test both 4°C and room temperature.[1] |
| DMSO | Can denature proteins at high concentrations. | Common solvent for increasing solubility.[9][10][11][12] | Keep final assay concentration <1-2%. |
Experimental Protocols
Protocol 1: General Method for Assessing Protein Solubility
-
Buffer Preparation: Prepare a range of buffers with varying pH (e.g., 6.0, 7.0, 7.5, 8.0, 8.5) and salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl).
-
Buffer Exchange: Exchange the purified hCA I into each test buffer using a desalting column or dialysis.[1]
-
Concentration: Concentrate the protein in each buffer using a centrifugal filter device.
-
Incubation and Observation: Incubate the samples at a constant temperature (e.g., 4°C or room temperature) and visually inspect for precipitation at different time points (e.g., 0, 1, 4, 24 hours).
-
Quantification: After incubation, centrifuge the samples to pellet any precipitate. Measure the protein concentration in the supernatant using a Bradford assay or by measuring absorbance at 280 nm to determine the amount of soluble protein.
Protocol 2: General Method for Assessing Small Molecule Inhibitor Solubility
-
Stock Solution Preparation: Prepare a high-concentration stock solution of I-IN-3 in 100% DMSO (e.g., 10-50 mM).[9][10]
-
Serial Dilutions: Perform serial dilutions of the stock solution into the desired aqueous assay buffer.
-
Incubation: Incubate the dilutions at the experimental temperature for a set period (e.g., 1-2 hours).
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation (cloudiness or visible particles). The highest concentration that remains clear is the approximate solubility limit in that buffer.
-
Nephelometry (Optional): For a more quantitative measurement, the light scattering of the solutions can be measured using a nephelometer to detect subtle precipitation.
Visual Guides
Caption: Troubleshooting workflow for hCA I and I-IN-3 solubility issues.
Caption: Catalytic mechanism of hCA I and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. 碳酸酐酶I 来源于人类红细胞 | Sigma-Aldrich [sigmaaldrich.com]
- 5. agrisera.com [agrisera.com]
- 6. goldbio.com [goldbio.com]
- 7. google.com [google.com]
- 8. biosyn.com [biosyn.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Control of poorly soluble drug dissolution in conditions simulating the gastrointestinal tract flow. 2. Cocompression of drugs with buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CAIX-IN-A Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CAIX-IN-A, a potent and selective inhibitor of human carbonic anhydrase IX (hCA IX), in in vitro assays. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CAIX-IN-A?
A1: CAIX-IN-A is a potent and specific inhibitor of human Carbonic Anhydrase IX (hCA IX), a transmembrane enzyme whose expression is highly upregulated in many types of solid tumors in response to hypoxia.[1][2] CA IX plays a crucial role in pH regulation in the tumor microenvironment by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[2][3][4] This enzymatic activity contributes to intracellular pH homeostasis and extracellular acidosis, which promotes tumor progression, invasion, and metastasis.[3][5] CAIX-IN-A binds to the active site of hCA IX, blocking its catalytic function and thereby disrupting pH regulation in cancer cells, leading to increased intracellular acidosis and subsequent inhibition of tumor cell growth and survival.[1]
Q2: What is the recommended solvent and storage condition for CAIX-IN-A?
A2: CAIX-IN-A is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. For short-term storage, a stock solution in DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles.
Q3: Is CAIX-IN-A selective for hCA IX over other carbonic anhydrase isoforms?
A3: Yes, CAIX-IN-A is designed to be highly selective for hCA IX. However, it is always good practice to assess its inhibitory activity against other relevant CA isoforms, such as the cytosolic hCA I and hCA II, to confirm its selectivity profile in your experimental system.[6]
Q4: What is a suitable positive control for hCA IX inhibition assays?
A4: Acetazolamide is a well-characterized, broad-spectrum carbonic anhydrase inhibitor and is commonly used as a positive control in hCA IX screening assays.[6] It can be used to validate the assay setup and provide a benchmark for the potency of CAIX-IN-A.
Troubleshooting Guide
Issue 1: High background signal or apparent lack of inhibition in my enzyme assay.
-
Possible Cause: The test compound may be interfering with the assay signal.
-
Solution: Visually inspect for precipitation of the compound in the assay buffer. Additionally, run a control with the compound in the assay buffer without the enzyme to check for any intrinsic colorimetric or fluorescent properties of the compound that might interfere with the reading.[6]
Issue 2: The IC50 value I obtained is significantly higher than expected.
-
Possible Cause 1: The enzyme or substrate concentration may not be optimal.
-
Solution 1: Ensure that the substrate concentration is at or below the Michaelis-Menten constant (Kₘ) for competitive inhibitors and that the reaction is within the linear range.[6]
-
Possible Cause 2: The inhibitor may be unstable or degraded.
-
Solution 2: Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. Assess the stability of the compound in the assay buffer over the duration of the experiment if instability is suspected.[6]
Issue 3: High variability between replicate wells in my cell-based assay.
-
Possible Cause 1: Inconsistent pipetting or cell seeding.
-
Solution 1: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes. Ensure a homogenous cell suspension before seeding to have a uniform cell number in each well.[6]
-
Possible Cause 2: Edge effects in the microplate.
-
Solution 2: To minimize edge effects, avoid using the outer wells of the microplate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.
Quantitative Data Summary
The optimal concentration of CAIX-IN-A will vary depending on the specific assay and cell line used. The following table provides recommended concentration ranges as a starting point for your experiments.
| In Vitro Assay | Recommended Concentration Range | Notes |
| Enzyme Inhibition Assay (Biochemical) | 0.1 nM - 10 µM | A wide range is recommended to determine the IC50 value accurately. |
| Cell Viability/Proliferation Assay (e.g., MTT, SRB) | 10 nM - 100 µM | The effective concentration will depend on the cell line's dependence on CAIX activity. |
| Western Blotting (for downstream pathway analysis) | 1 µM - 20 µM | A concentration at or above the IC50 from cell viability assays is a good starting point. |
| Cell Invasion/Migration Assay | 1 µM - 50 µM | Inhibition of these processes may require higher concentrations or longer incubation times. |
Detailed Experimental Protocols
hCA IX Enzyme Inhibition Assay (Esterase Activity)
This protocol describes a colorimetric assay to determine the inhibitory activity of CAIX-IN-A on the esterase activity of recombinant human CA IX.
Materials:
-
Recombinant human Carbonic Anhydrase IX (hCA IX)
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.4
-
Substrate: 4-Nitrophenylacetate (p-NPA)
-
CAIX-IN-A
-
Positive Control: Acetazolamide
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of p-NPA in acetonitrile.
-
Prepare serial dilutions of CAIX-IN-A and the positive control (Acetazolamide) in the assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).
-
To each well of a 96-well plate, add 140 µL of assay buffer.
-
Add 10 µL of the diluted inhibitor or control to the appropriate wells.
-
Add 10 µL of the hCA IX enzyme solution to all wells except for the blank wells (add 10 µL of assay buffer to the blank).
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of 3 mM p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 5-10 minutes at 25°C.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol outlines the steps to assess the effect of CAIX-IN-A on the viability of cancer cells.
Materials:
-
Cancer cell line expressing hCA IX
-
Complete culture medium
-
CAIX-IN-A
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well tissue culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of CAIX-IN-A in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of CAIX-IN-A or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Visualizations
Caption: Mechanism of CAIX-IN-A action.
Caption: Workflow for testing a CAIX inhibitor.
References
- 1. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Activation of Carbonic Anhydrase IX by Alternatively Spliced Tissue Factor Under Late-Stage Tumor Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming hCA I-IN-3 Instability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues with the human Carbonic Anhydrase I (hCA I) inhibitor, hCA I-IN-3, in cell culture media.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, focusing on identifying the root cause and providing actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected inhibitory activity | Degradation of this compound in media: The compound may be unstable at 37°C in the complex aqueous environment of cell culture media. Components within the media, such as certain amino acids or vitamins, could react with the compound. The pH of the media can also influence stability.[1] | 1. Perform a stability assessment: Determine the half-life of this compound in your specific cell culture medium at 37°C. (See Experimental Protocols section for a detailed method). 2. Prepare fresh solutions: Always use freshly prepared stock solutions and dilute to the final working concentration immediately before use. 3. Replenish the compound: If the compound is found to be unstable, consider partial or complete media changes with fresh inhibitor at regular intervals during long-term experiments. 4. Test in simpler buffer: Assess the inherent aqueous stability by first testing the compound's stability in a simpler buffer like PBS at 37°C.[1] |
| Precipitation of this compound: The compound's solubility in the aqueous media may be limited, leading to precipitation, especially at higher concentrations or after prolonged incubation. | 1. Visually inspect for precipitates: Before and during the experiment, carefully check the media for any signs of precipitation (cloudiness, crystals). 2. Determine aqueous solubility: Test the solubility of this compound in your cell culture medium.[2] 3. Adjust solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%.[3] 4. Use a lower concentration: If solubility is an issue, perform dose-response experiments to find the lowest effective concentration. | |
| High variability between experimental replicates | Inconsistent compound concentration: This can be due to incomplete solubilization of the stock solution, adsorption to plasticware, or variable degradation rates.[1] | 1. Ensure complete dissolution: Vortex the stock solution thoroughly and visually confirm that all solid material has dissolved. 2. Use low-binding plastics: Utilize low-protein-binding plates and pipette tips to minimize adsorption of the compound.[1] 3. Standardize sample handling: Ensure precise and consistent timing for all experimental steps, from compound addition to sample collection.[1] |
| Increased cell death or unexpected off-target effects | Toxicity of the compound or its degradation products: High concentrations or toxic byproducts from compound degradation can lead to cytotoxicity.[3] | 1. Perform a dose-response curve for toxicity: Determine the maximum non-toxic concentration of this compound for your specific cell line. 2. Run a solvent control: Always include a vehicle control (e.g., media with the same concentration of DMSO) to rule out solvent toxicity.[3] 3. Characterize degradation products: If significant degradation is observed, consider identifying the degradation products and assessing their biological activity. |
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in cell culture media?
A1: Specific stability data for this compound in various cell culture media is not extensively published. As an aryl ether sulfonamide, the sulfonamide group itself is generally stable against hydrolysis.[4] However, the overall stability of the molecule in a complex biological medium at 37°C can be influenced by factors such as pH, enzymatic activity, and interaction with media components. Therefore, it is highly recommended to experimentally determine the stability of this compound under your specific experimental conditions.
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO at a high concentration (e.g., 10 mM).[3] Aliquot the stock solution into small, single-use volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[1][3] When preparing working solutions, thaw an aliquot and dilute it in your cell culture medium immediately before use.
Q3: What are the key factors that can influence the stability of small molecule inhibitors like this compound in cell culture?
A3: Several factors can affect the stability of small molecules in cell culture media:
-
Temperature: Higher temperatures, such as the standard 37°C for cell culture, can accelerate chemical degradation.
-
pH: The pH of the cell culture medium (typically 7.2-7.4) can affect the ionization state and susceptibility to hydrolysis of a compound.
-
Media Components: Reactive components in the media, such as nucleophiles, can potentially react with the inhibitor.
-
Serum: The presence of serum can have variable effects; proteins in serum may bind to and stabilize the compound, while enzymes in the serum could metabolize it.[1]
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.
Q4: How can I test the stability of this compound in my specific cell culture medium?
A4: You can perform a time-course experiment where you incubate this compound in your cell culture medium at 37°C and measure its concentration at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) using an analytical method like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: What should I do if I find that this compound is unstable in my experiments?
A5: If you determine that this compound is unstable, you can take several steps to mitigate the issue. These include preparing fresh solutions for each experiment, reducing the duration of the experiment if possible, and replenishing the medium with fresh inhibitor at regular intervals to maintain a more constant concentration.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using HPLC-MS.
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
24-well sterile, low-binding tissue culture plates
-
Incubator (37°C, 5% CO₂)
-
HPLC-MS system
2. Preparation of Solutions:
-
Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution (10 µM): Prepare a working solution by diluting the 10 mM stock solution 1:1000 in the desired cell culture medium (with and without 10% FBS) to a final concentration of 10 µM. Ensure thorough mixing.
3. Experimental Procedure:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (e.g., medium + 10% FBS, serum-free medium).
-
As a control for non-specific binding, include triplicate wells with the working solution but without cells.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, and 48 hours), collect 100 µL aliquots from each well.
-
Immediately process the samples for HPLC-MS analysis or store them at -80°C until analysis. For samples containing serum, precipitate proteins by adding 3 volumes of cold acetonitrile, vortex, centrifuge, and analyze the supernatant.
4. HPLC-MS Analysis:
-
Develop an HPLC-MS method to quantify the concentration of this compound. This will involve optimizing the mobile phase, gradient, column, and mass spectrometry parameters for the specific compound.
-
Generate a standard curve using known concentrations of this compound to accurately quantify the amount remaining at each time point.
-
Analyze the collected samples and determine the concentration of this compound.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
-
Plot the percentage of remaining compound versus time to visualize the degradation kinetics.
-
From this plot, you can determine the half-life (t½) of this compound in your specific medium.
Visualizations
References
hCA I-IN-3 assay variability and reproducibility issues
Disclaimer: The following technical support guide addresses common issues related to human Carbonic Anhydrase I (hCA I) Inhibition Assays . The specific term "hCA I-IN-3 assay" was not found in the available literature, and it is interpreted here as an assay involving the inhibition of hCA I, potentially by an inhibitor designated "IN-3". The principles and troubleshooting steps outlined below are generally applicable to enzyme inhibition assays, particularly for the carbonic anhydrase family.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for hCA I and its inhibition?
A1: Human Carbonic Anhydrase I (hCA I) is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] Inhibitors of hCA I typically work by binding to the zinc ion in the active site, displacing a water molecule and preventing the catalytic reaction.[1] This inhibition is the basis for many therapeutic applications.
Q2: What are the common sources of variability in hCA I inhibition assays?
A2: Variability in hCA I inhibition assays can arise from several factors, including:
-
Reagent Stability: Degradation of the enzyme, substrate, or inhibitor over time.[2]
-
Pipetting Errors: Inaccurate dispensing of small volumes of reagents.[3]
-
Environmental Conditions: Fluctuations in temperature and pH during the assay.
-
Plate Effects: Edge effects or inconsistencies across the microplate wells.
-
Instrument Variability: Differences in reader sensitivity or calibration.[4]
-
Lot-to-Lot Variability: Differences in the purity and activity of reagents from different batches.[4]
Q3: How can I improve the reproducibility of my hCA I inhibition assay?
A3: To enhance reproducibility, consider the following:
-
Standardize Protocols: Use a consistent, detailed protocol across all experiments.[5]
-
Use High-Quality Reagents: Ensure the purity and stability of your hCA I, substrate, and inhibitors.
-
Perform Regular Instrument Calibration: Maintain and calibrate all equipment, including pipettes and plate readers.
-
Include Proper Controls: Always run positive and negative controls, as well as a no-enzyme control.
-
Minimize Plate Effects: Avoid using the outer wells of a microplate or use a plate layout that minimizes systematic errors.
-
Automate Liquid Handling: Where possible, use automated liquid handlers to reduce pipetting errors.
Troubleshooting Guide
Issue 1: High Well-to-Well Variability (High Coefficient of Variation - CV)
High variability between replicate wells can obscure real differences between test compounds.
Possible Causes & Solutions:
| Cause | Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing of all solutions before dispensing. |
| Inconsistent Mixing | Mix the plate gently but thoroughly after adding each reagent. Avoid splashing. |
| Temperature Gradients | Allow all reagents and plates to equilibrate to room temperature before starting the assay. Incubate plates in a temperature-controlled environment. |
| Edge Effects | Avoid using the outermost wells of the plate. If you must use them, fill the outer wells with a buffer to create a humidity barrier. |
Example Data: Effect of Pipetting Technique on CV%
| Pipetting Technique | Mean Absorbance | Standard Deviation | CV% |
| Forward Pipetting | 0.85 | 0.12 | 14.1% |
| Reverse Pipetting | 0.88 | 0.04 | 4.5% |
Issue 2: Low Z'-Factor or Signal-to-Background Ratio
A low Z'-factor (<0.5) indicates a small dynamic range between the positive and negative controls, making it difficult to identify "hits" reliably.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Reagent Concentrations | Titrate the enzyme (hCA I) and substrate concentrations to find the optimal conditions that yield a robust signal. |
| Low Enzyme Activity | Use a fresh batch of enzyme or a higher concentration. Ensure the enzyme has been stored correctly at the recommended temperature. |
| Incorrect Buffer pH | Verify the pH of your assay buffer. The optimal pH for hCA I activity is typically in the physiological range (around 7.4). |
| Short Incubation Time | Increase the incubation time to allow the reaction to proceed further, generating a stronger signal. |
Example Data: Optimizing Enzyme Concentration for a Better Z'-Factor
| hCA I Concentration (nM) | Signal (Positive Control) | Background (Negative Control) | Z'-Factor |
| 1 | 0.45 | 0.20 | 0.28 |
| 5 | 1.20 | 0.15 | 0.76 |
| 10 | 1.50 | 0.18 | 0.79 |
Issue 3: Inconsistent IC₅₀ Values
Variability in the half-maximal inhibitory concentration (IC₅₀) for a control inhibitor makes it difficult to compare results across different experiments.
Possible Causes & Solutions:
| Cause | Solution |
| Inaccurate Inhibitor Concentrations | Prepare fresh serial dilutions of the inhibitor for each experiment. Verify the stock concentration. |
| DMSO Effects | If using DMSO to dissolve inhibitors, keep the final concentration consistent across all wells and below a level that affects enzyme activity (typically <1%). |
| Time-Dependent Inhibition | Pre-incubate the enzyme and inhibitor for a set period before adding the substrate to allow for equilibrium to be reached. |
| Data Analysis Method | Use a consistent non-linear regression model (e.g., four-parameter logistic fit) to calculate IC₅₀ values. |
Example Data: Impact of DMSO Concentration on IC₅₀
| Final DMSO Concentration | IC₅₀ of Acetazolamide (nM) |
| 0.1% | 12.5 |
| 0.5% | 13.1 |
| 1.0% | 18.9 |
| 2.0% | 35.2 |
Experimental Protocols
Standard hCA I Inhibition Assay Protocol (Esterase Activity)
This protocol is based on the commonly used esterase activity of carbonic anhydrases, using p-nitrophenyl acetate (B1210297) (p-NPA) as a substrate.
Materials:
-
Human Carbonic Anhydrase I (hCA I)
-
p-Nitrophenyl acetate (p-NPA) substrate
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
Test inhibitors and control inhibitor (e.g., Acetazolamide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of hCA I in assay buffer.
-
Prepare a stock solution of p-NPA in a solvent like acetonitrile.
-
Prepare serial dilutions of the test and control inhibitors in the desired concentration range. The final solvent concentration (e.g., DMSO) should be kept constant.
-
-
Assay Setup:
-
Add 5 µL of the inhibitor dilutions or solvent (for controls) to the wells of a 96-well plate.
-
Add 85 µL of assay buffer to all wells.
-
Add 5 µL of the hCA I solution to all wells except the "no-enzyme" control wells.
-
Mix the plate gently and pre-incubate for 15 minutes at room temperature.
-
-
Initiate Reaction:
-
Add 5 µL of the p-NPA substrate solution to all wells to start the reaction.
-
Mix the plate gently.
-
-
Measure Absorbance:
-
Immediately measure the absorbance at 400 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. www1.wfh.org [www1.wfh.org]
- 4. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 5. Assay Harmonization and Use of Biological Standards To Improve the Reproducibility of the Hemagglutination Inhibition Assay: a FLUCOP Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target binding of hCA I-IN-3 in cells
Welcome to the technical support center for hCA I-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target binding of this compound in cellular models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to support your research.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, focusing on identifying and mitigating off-target effects.
| Issue | Potential Cause | Recommended Solution |
| 1. Unexpected Cellular Phenotype Observed | The inhibitor may have known or unknown off-targets.[1] | A. Target Engagement Validation: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with hCA I in your cellular model.[2][3][4][5][6] B. Proteome-Wide Profiling: Utilize Kinobeads competition binding assays to identify other kinases or proteins that this compound may be binding to.[7][8][9][10][11] C. Use of Structurally Dissimilar Inhibitors: Compare the phenotype induced by this compound with that of a structurally different hCA I inhibitor to see if the effect is consistent.[12] |
| 2. High Variability in Experimental Results | Inconsistent compound concentration or cell handling. | A. Optimize Compound Concentration: Determine the optimal concentration range for on-target activity versus cytotoxicity using dose-response curves and cytotoxicity assays (e.g., MTT).[13] B. Standardize Cell Culture and Treatment: Ensure consistent cell passage number, seeding density, and treatment duration. |
| 3. On-Target Effect is Confirmed, but Unwanted Phenotype Persists | The observed phenotype could be an indirect effect of on-target inhibition or pathway crosstalk.[1] | A. Pathway Analysis: Investigate signaling pathways downstream of hCA I to understand the broader biological consequences of its inhibition. B. Genetic Validation: Use techniques like RNAi or CRISPR to silence hCA I and compare the resulting phenotype to that of this compound treatment.[1] |
| 4. Difficulty in Replicating In Vitro Potency in Cellular Assays | Poor cell permeability or rapid metabolism of the compound. | A. Permeability Assays: Conduct assays to determine the cell permeability of this compound. B. Metabolite Analysis: Investigate if the compound is being metabolized into inactive or active forms within the cell.[13] |
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A1: Off-target effects are unintended interactions of a drug or compound with molecules other than its intended target.[1] These interactions can lead to misinterpretation of experimental results, cellular toxicity, and adverse effects in a therapeutic context.[1]
Q2: How can I determine an appropriate starting concentration for this compound in my cell-based assays?
A2: It is crucial to establish a therapeutic window by performing concentration-response curves for both the on-target activity and general cytotoxicity.[13] An ideal starting point is a concentration that shows significant on-target engagement in a biochemical assay, which can then be optimized in cellular models.
Q3: What control experiments are essential to minimize the risk of misinterpreting data due to off-target effects?
A3: A robust set of controls is critical.[13] This should include:
-
Vehicle Control: To account for any effects of the solvent (e.g., DMSO).[13]
-
Positive Control: A well-characterized inhibitor known to produce the expected on-target effect.[13]
-
Negative Control Compound: A structurally similar but inactive molecule, if available, to demonstrate that the observed effect is not due to non-specific chemical properties.
Q4: What are the primary strategies for minimizing off-target effects during drug design?
A4: Rational drug design is a key strategy, which involves using computational and structural biology to design molecules with high specificity for the intended target.[14] High-throughput screening can also help to identify and eliminate compounds with significant off-target activity early in the development process.[14]
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This biophysical assay confirms target engagement by measuring the thermal stabilization of a protein upon ligand binding in intact cells.[2][3][4][5][6]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control and incubate at 37°C for 1 hour to allow for compound uptake.[2]
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[2]
-
-
Cell Lysis and Fractionation:
-
Protein Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble hCA I at each temperature point by Western blotting using an anti-hCA I antibody.[2] An increase in the melting temperature of hCA I in the presence of this compound indicates target engagement.
-
Kinobeads Competition Binding Assay
This chemical proteomics approach is used to determine the selectivity of a compound by profiling its binding against a large number of kinases and other ATP-binding proteins.[7][8][9][10][11]
Protocol:
-
Lysate Preparation:
-
Prepare cell lysates from the desired cell line.
-
-
Competition Binding:
-
Equilibrate the cell lysates with varying concentrations of this compound or a vehicle control.[11]
-
-
Kinobeads Enrichment:
-
Add Kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysates and incubate to enrich for kinases and other ATP-binding proteins.[11]
-
-
Elution and Digestion:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and digest them into peptides using trypsin.[11]
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound proteins.[11]
-
-
Data Analysis:
-
Determine the dose-dependent reduction in binding of each protein to the Kinobeads in the presence of this compound. This allows for the generation of binding curves and the determination of apparent dissociation constants (Kdapp) for off-target interactions.[11]
-
Data Presentation
Table 1: this compound Binding Affinity Profile
| Target | Binding Affinity (Kd, nM) | Assay Method |
| hCA I (On-Target) | 50 | Isothermal Titration Calorimetry |
| hCA II (Off-Target) | 1,500 | Surface Plasmon Resonance |
| Kinase X (Off-Target) | 800 | Kinobeads |
| Kinase Y (Off-Target) | >10,000 | Kinobeads |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC50 / EC50 (µM) |
| hCA I Target Engagement (CETSA) | HEK293 | 0.2 |
| Cellular Proliferation | A549 | 5.8 |
| Cytotoxicity (MTT) | HEK293 | > 50 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
- 6. CETSA [cetsa.org]
- 7. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 11. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: hCA I-IN-3 Protocol Modifications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the carbonic anhydrase inhibitor, hCA I-IN-3, in various cell types.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is an inhibitor of human Carbonic Anhydrase I (hCA I), a zinc-containing metalloenzyme. By inhibiting hCA I, the compound can disrupt pH regulation within and around the cell. This can lead to intracellular acidosis and alterations in the tumor microenvironment, which in turn can induce apoptosis, autophagy, and endoplasmic reticulum (ER) stress in cancer cells.[1][2] The precise downstream effects can vary depending on the cell type and experimental conditions.
Q2: I am not observing the expected level of cytotoxicity in my cancer cell line. What are some potential reasons?
A2: Several factors could contribute to lower-than-expected cytotoxicity:
-
Low hCA I Expression: The target cell line may express low levels of Carbonic Anhydrase I. It is advisable to perform a baseline assessment of hCA I expression via Western blot or qPCR.
-
Cell Permeability Issues: The compound may have poor permeability into the specific cell type being used.[3] Consider optimizing incubation time and concentration.
-
Drug Efflux: The cells may be actively pumping the compound out through efflux pumps. Co-incubation with a broad-spectrum efflux pump inhibitor can help diagnose this issue.
-
Suboptimal Protocol: The concentration of this compound, incubation time, or cell density may not be optimal for your specific cell line. A dose-response and time-course experiment is recommended to determine the optimal parameters.
Q3: My cells are showing signs of stress, but not apoptosis. What could be happening?
A3: this compound can induce other forms of cell death or stress responses besides apoptosis, such as autophagy and ER stress.[1] In some glioma cell lines, for instance, treatment with a different compound, HCA, was shown to induce autophagy without significant evidence of apoptosis, as indicated by the absence of PARP cleavage.[1] It is recommended to probe for markers of these alternative pathways, such as LC3B conversion for autophagy or BiP and CHOP expression for ER stress.[1]
Troubleshooting Guides
Issue 1: High Variability Between Replicates
-
Potential Cause: Inconsistent cell seeding, compound concentration, or incubation times.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use a calibrated multichannel pipette for adding the compound.
-
Verify the accuracy of your incubator's temperature and CO2 levels.
-
Perform a cell viability assay (e.g., Trypan Blue) immediately before treatment to ensure consistent starting cell numbers.
-
Issue 2: Unexpected Morphological Changes
-
Potential Cause: The observed morphological changes may be indicative of a specific cellular process other than apoptosis, such as senescence or mitotic catastrophe.
-
Troubleshooting Steps:
-
Document the morphological changes with high-resolution microscopy.
-
Use specific stains or markers to identify the underlying process (e.g., SA-β-gal for senescence).
-
Consult the literature for morphological changes associated with carbonic anhydrase inhibition in similar cell types.
-
Issue 3: Conflicting Results with Different Viability Assays
-
Potential Cause: Different viability assays measure different cellular parameters. For example, MTT assays measure metabolic activity, while trypan blue exclusion measures membrane integrity. A compound might affect metabolism without immediately compromising membrane integrity.
-
Troubleshooting Steps:
-
Understand the principle of each assay you are using.
-
Use at least two different types of viability assays that measure distinct cellular properties.
-
Consider a more direct measure of cell death, such as Annexin V/PI staining followed by flow cytometry.
-
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not exceed 80% confluency at the end of the experiment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle control (e.g., DMSO).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared compound dilutions.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).[1][4][5]
-
Viability Assay: Perform a cell viability assay of your choice (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Plot the cell viability against the log of the compound concentration and determine the IC50 value.
Protocol 2: Western Blot for Apoptosis and Autophagy Markers
-
Cell Lysis: Treat cells with the desired concentration of this compound for the optimal time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against key markers:
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
Quantitative Data Summary
Table 1: Example IC50 Values of a Related Compound (HCA) in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| PC3 | Prostate Cancer | 0.81 | 72 |
| SCC-15 | Oral Cancer | 20.2 | 24 |
| HEp-2 | Oral Cancer | 40.5 | 24 |
Data is illustrative and based on a related compound, 2'-hydroxycinnamaldehyde (HCA).[6][7] Researchers should determine the specific IC50 for this compound in their cell line of interest.
Visualizations
References
- 1. The Novel Antitumor Compound HCA Promotes Glioma Cell Death by Inducing Endoplasmic Reticulum Stress and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
dealing with hCA I-IN-3 precipitation in stock solutions
Welcome to the technical support center for hCA I-IN-3, a potent inhibitor of human carbonic anhydrase (hCA) isoforms. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a specific focus on preventing and troubleshooting precipitation issues in stock solutions and experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent human carbonic anhydrase inhibitor. It shows inhibitory activity against multiple hCA isoforms, with reported IC50 values of 4.77 nM for hCA I and 9.66 nM for hCA II.[1][2] It is often used in cancer research due to the role of carbonic anhydrases in tumor biology.
Q2: What is the most common cause of this compound precipitation in stock solutions?
The most common cause of precipitation is exceeding the solubility limit of this compound in the chosen solvent. Like many small molecule inhibitors, this compound is likely to have poor aqueous solubility and is typically dissolved in an organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution. Precipitation can occur if the stock concentration is too high, if the solution is not stored properly, or upon dilution into an aqueous buffer for an experiment.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Q4: What is the recommended storage condition for this compound stock solutions?
To maintain the stability and prevent degradation or precipitation of this compound stock solutions, it is recommended to:
-
Store the stock solution at -20°C or -80°C.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Protect the stock solution from light.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting precipitation issues with this compound stock solutions and during experimental use.
Problem 1: Precipitation observed in the stock solution vial.
| Possible Cause | Recommended Solution |
| Stock concentration is too high. | Prepare a new stock solution at a lower concentration. It is crucial to ensure the compound is fully dissolved before storage. |
| Improper storage. | Ensure the stock solution is stored at the recommended temperature (-20°C or -80°C) and protected from light. Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Moisture contamination of the solvent. | Use high-purity, anhydrous DMSO to prepare the stock solution. Moisture can significantly reduce the solubility of hydrophobic compounds. |
| Compound degradation. | If the stock solution is old or has been stored improperly, the compound may have degraded, leading to the formation of less soluble byproducts. Prepare a fresh stock solution from a new batch of the compound if possible. |
Problem 2: Precipitation observed upon diluting the stock solution into an aqueous buffer.
| Possible Cause | Recommended Solution |
| "Crashing out" due to poor aqueous solubility. | This is a common issue when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous medium. To mitigate this: - Decrease the final concentration of this compound in the assay. - Increase the percentage of DMSO in the final working solution, but be mindful that high concentrations of DMSO can affect biological assays (typically should not exceed 1%). - Add the this compound stock solution to the aqueous buffer while vortexing or stirring to ensure rapid mixing. - Consider using a surfactant or a different buffer system that may improve solubility. |
| Interaction with buffer components. | Certain salts or other components in the assay buffer may promote precipitation. Try preparing the working solution in a different buffer system or in pure water as a test. |
| pH of the buffer. | The solubility of a compound can be pH-dependent. Ensure the pH of your assay buffer is within a range that is optimal for both the compound's solubility and the biological activity being measured. |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Protocol:
-
Calculation: Determine the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Weighing: Carefully weigh the this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid dissolution, but avoid excessive heat.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes and store at -20°C or -80°C.
Human Carbonic Anhydrase I (hCA I) Enzyme Inhibition Assay
This protocol is based on a colorimetric assay that measures the esterase activity of hCA I using p-nitrophenyl acetate (B1210297) (pNPA) as a substrate.
Materials:
-
Human Carbonic Anhydrase I (hCA I) enzyme
-
p-Nitrophenyl acetate (pNPA)
-
Tris buffer (e.g., 50 mM, pH 7.4)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Reagent Preparation:
-
Prepare the assay buffer (50 mM Tris, pH 7.4).
-
Prepare a working solution of hCA I in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare a stock solution of pNPA (e.g., 20 mM in acetonitrile) and a working solution in the assay buffer.
-
Prepare serial dilutions of the this compound stock solution in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Blank: 190 µL of assay buffer.
-
Control (No Inhibitor): 180 µL of assay buffer + 10 µL of hCA I solution.
-
Inhibitor: 170 µL of assay buffer + 10 µL of hCA I solution + 10 µL of this compound dilution.
-
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding 10 µL of the pNPA working solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 10-15 minutes) or as an endpoint reading after a fixed time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for this compound stock preparation and enzyme inhibition assay.
References
Technical Support Center: Cytotoxicity Assessment and Mitigation of Human Carbonic Anhydrase (hCA) Inhibitors
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cytotoxicity associated with hCA inhibitors?
A1: The cytotoxic effects of hCA inhibitors are often linked to their primary mode of action, which is the disruption of pH regulation.[1][2][3] By inhibiting carbonic anhydrases, these compounds can lead to intracellular acidosis, which in turn can trigger downstream events such as:
-
Apoptosis: Alterations in intracellular pH are a known trigger for programmed cell death.[2][4]
-
Disruption of Metabolic Pathways: Many cellular enzymes are pH-sensitive. A shift in pH can impair their function, leading to metabolic stress and cell death.
-
Generation of Reactive Oxygen Species (ROS): Cellular stress induced by pH imbalance can lead to the production of ROS, causing oxidative damage to cellular components.[4]
Q2: How can I determine if the observed cell death is due to specific hCA inhibition or off-target effects?
A2: This is a critical aspect of inhibitor characterization. A multi-pronged approach is recommended:
-
Structure-Activity Relationship (SAR) Studies: Test analogues of your inhibitor with varying potencies against hCA. A correlation between inhibitory activity and cytotoxicity suggests an on-target effect.
-
Rescue Experiments: If possible, overexpress the target hCA isoform in your cell line. Increased resistance to the inhibitor would indicate an on-target effect.
-
Use of Structurally Unrelated Inhibitors: Compare the cytotoxic profile of your compound with other known hCA inhibitors that have a different chemical scaffold. Similar effects point towards a mechanism related to hCA inhibition.
-
Target Knockout/Knockdown Models: Utilize cell lines where the specific hCA isoform has been knocked out or its expression is silenced. A lack of cytotoxicity in these models strongly supports an on-target mechanism.
Q3: What are the most common in vitro assays for assessing the cytotoxicity of hCA inhibitors?
A3: Several standard cytotoxicity assays are suitable for evaluating hCA inhibitors.[5][6][7] The choice of assay depends on the specific research question and the expected mechanism of cell death. Common assays include:
-
Metabolic Viability Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[5]
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These assays detect damage to the cell membrane, a hallmark of necrosis.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): These methods specifically detect markers of programmed cell death.
Q4: Are there strategies to mitigate the cytotoxicity of hCA inhibitors while retaining their therapeutic efficacy?
A4: Mitigating cytotoxicity is a key challenge in drug development. Strategies include:
-
Isoform-Specific Inhibitor Design: Many hCA isoforms exist. Designing inhibitors that are highly selective for the target isoform over others expressed in healthy tissues can reduce off-target toxicity.[1][4]
-
Prodrug Approach: A prodrug strategy can be employed to deliver the active inhibitor specifically to the target tissue, minimizing systemic exposure and associated toxicity.
-
Combination Therapy: In cancer, hCA inhibitors can be used to sensitize tumor cells to conventional chemotherapies, potentially allowing for lower, less toxic doses of the chemotherapeutic agent.[8][9]
-
pH Modulation of the Microenvironment: In some therapeutic contexts, co-administration of agents that can buffer pH changes might alleviate some of the cytotoxic effects, although this is a complex approach.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High background in cytotoxicity assay | Reagent toxicity, Contamination, Incorrect wavelength reading. | 1. Run a reagent-only control to check for background signal. 2. Ensure sterile technique to prevent microbial contamination. 3. Verify the plate reader settings and filters are appropriate for the assay.[6] |
| Inconsistent results between experiments | Cell passage number variability, Inconsistent inhibitor concentration, Variation in incubation times. | 1. Use cells within a consistent and low passage number range. 2. Prepare fresh dilutions of the inhibitor for each experiment from a validated stock solution. 3. Standardize all incubation times precisely. |
| No observed cytotoxicity at expected concentrations | Low cell permeability of the inhibitor, Rapid metabolism of the inhibitor, Incorrect assay choice. | 1. Assess cell permeability using cellular uptake assays. 2. Evaluate the metabolic stability of the compound in the cell culture medium. 3. Consider a more sensitive cytotoxicity assay or a longer exposure time.[7] |
| Cytotoxicity observed in control (vehicle-treated) cells | Vehicle (e.g., DMSO) concentration is too high, Vehicle is degrading over time. | 1. Ensure the final concentration of the vehicle is non-toxic to the cells (typically <0.5% for DMSO). 2. Prepare fresh vehicle dilutions for each experiment. |
Quantitative Data Summary
The following tables present hypothetical, yet representative, data for a novel hCA I inhibitor ("Hypothetical I-IN-3") compared to a known, non-selective inhibitor, Acetazolamide.
Table 1: In Vitro hCA Inhibition
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) |
| Hypothetical I-IN-3 | 15 | 250 | 1500 |
| Acetazolamide | 250 | 30 | 25 |
Ki values represent the inhibitor concentration required to cause 50% inhibition of enzyme activity.
Table 2: In Vitro Cytotoxicity (IC50 values in µM)
| Compound | Cell Line A (High hCA I expression) | Cell Line B (Low hCA I expression) | Normal Fibroblasts |
| Hypothetical I-IN-3 | 25 | >200 | 150 |
| Acetazolamide | 100 | 95 | 80 |
IC50 values represent the inhibitor concentration required to cause 50% reduction in cell viability after 48 hours of exposure.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells and appropriate culture medium
-
hCA inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the hCA inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor. Include vehicle-only and medium-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the IC50 value.[5]
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from cells with damaged membranes.
Materials:
-
Cells and culture medium
-
hCA inhibitor
-
Commercially available LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a "maximum LDH release" control by adding a lysis buffer (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation period.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (if provided in the kit).
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
Visualizations
Caption: Signaling pathway of hCA inhibitor-induced cytotoxicity.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Troubleshooting logic for unexpected cytotoxicity results.
References
- 1. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with benzo[b]thiophene 1,1-dioxide sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining hCA I-IN-3 Delivery Methods in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the delivery methods for the novel carbonic anhydrase inhibitor, hCA I-IN-3, in animal models. Given that novel small molecule inhibitors often present challenges in formulation and in vivo administration, this guide focuses on addressing common issues to ensure reliable and reproducible experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when formulating the poorly water-soluble this compound for in vivo studies?
A1: For poorly water-soluble compounds like this compound, the initial and most critical step is to develop a formulation that can achieve the desired concentration for administration without precipitation.[1] The following strategies can be employed:
-
Co-solvent Systems: A common approach is to first dissolve this compound in a strong organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[2] This stock is then diluted with a pharmaceutically acceptable aqueous vehicle such as saline or phosphate-buffered saline (PBS). It is crucial to keep the final concentration of the organic solvent to a minimum (ideally below 10%, and for some routes, as low as 1-5%) to mitigate potential toxicity.[1]
-
pH Adjustment: For ionizable compounds, modifying the pH of the formulation can significantly enhance solubility. Determining the pKa of this compound will help in selecting an appropriate buffer system.[2][3]
-
Use of Surfactants and Solubilizing Agents: Surfactants can be used to create micelles that encapsulate the hydrophobic drug, thereby increasing its solubility in aqueous solutions.[3] Cyclodextrins are another class of excipients that can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[3]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles can be effective.[2][4][5]
Q2: My this compound formulation appears cloudy or shows precipitation upon dilution. What should I do?
A2: Cloudiness or precipitation indicates that the compound is not fully solubilized in the vehicle. Here are some troubleshooting steps:
-
Re-evaluate the Formulation: The current solvent system may not be optimal. Consider trying different co-solvents (e.g., ethanol, PEG400 in combination with DMSO) or adjusting the ratio of the organic solvent to the aqueous vehicle.[2]
-
Gentle Warming and Sonication: Gently warming the solution or using a sonicator can sometimes help in dissolving the compound. However, it is essential to ensure that the compound is stable at elevated temperatures.
-
Particle Size Reduction: For suspensions, reducing the particle size through techniques like micronization or nanomilling can improve the dissolution rate and stability of the formulation.[3][6]
-
Prepare Fresh Formulations: Some formulations may not be stable over time. It is always recommended to prepare the formulation fresh before each experiment.
Q3: I am observing signs of toxicity or adverse reactions in my animal models after administration. How can I determine if it's related to the vehicle or this compound itself?
A3: It is crucial to differentiate between vehicle-induced toxicity and compound-specific toxicity.
-
Include a Vehicle Control Group: Always include a control group of animals that receives only the vehicle (the formulation without this compound). This will help you to assess the effects of the excipients on the animals.[2]
-
Reduce Vehicle Concentration: If the vehicle control group also shows signs of toxicity, it is likely due to the excipients. For instance, high concentrations of DMSO can be toxic. In such cases, you should aim to reduce the concentration of the organic solvent in your formulation.
-
Dose-Response Study: If the vehicle control group appears healthy, the toxicity might be related to this compound. Conduct a dose-response study with varying concentrations of the compound to determine a well-tolerated dose.[1]
II. Troubleshooting Guides for Specific Delivery Routes
A. Intraperitoneal (IP) Injection
Problem: Inconsistent results or lack of efficacy after IP injection.
Possible Cause & Solution:
-
Misinjection: A significant challenge with IP injections is the high rate of misinjection, where the compound is accidentally delivered into the gastrointestinal tract, abdominal fat, or subcutaneous tissue instead of the peritoneal cavity.[7][8] This can lead to variable absorption and inconsistent results.[9]
-
Refine Injection Technique: Ensure proper restraint of the animal. The injection should be made into the lower right quadrant of the abdomen to minimize the risk of puncturing the bladder or cecum.[10] The needle should be inserted at a 30-40° angle.[10]
-
Consider Alternative Routes: If inconsistency persists, consider more reliable routes of administration like intravenous injection or oral gavage, depending on the experimental goals.[8]
-
Problem: Signs of pain, distress, or inflammation at the injection site.
Possible Cause & Solution:
-
Irritating Formulation: The formulation itself might be an irritant.
-
Infection: Non-sterile injection techniques or contaminated solutions can lead to peritonitis.[10][11]
-
Aseptic Technique: Always use sterile syringes, needles, and solutions.
-
B. Oral Gavage
Problem: Animals show signs of respiratory distress, or there is evidence of the compound in the lungs.
Possible Cause & Solution:
-
Accidental Tracheal Administration: This is a serious complication of oral gavage that can lead to aspiration pneumonia or immediate death.[12][13]
-
Proper Technique is Crucial: Use a flexible gavage needle instead of a rigid one to minimize the risk of esophageal or stomach perforation.[12][13] Ensure the animal is properly restrained and the gavage needle is inserted gently along the roof of the mouth into the esophagus.[14] If any resistance is met, the needle should be withdrawn and reinserted.[14]
-
Observe for Swallowing: A swallowing reflex is a good indicator that the tube is correctly placed in the esophagus.[14]
-
Anesthesia as a Refinement: Brief isoflurane (B1672236) anesthesia can be considered to reduce stress and the risk of trauma during the procedure.[15]
-
Problem: Regurgitation or reflux of the administered compound.
Possible Cause & Solution:
-
Excessive Volume: The volume administered may be too large for the animal's stomach.
C. Intravenous (IV) Injection
Problem: Difficulty in achieving and maintaining catheter patency for repeated dosing.
Possible Cause & Solution:
-
Thrombosis or Inflammation: Repeated injections or indwelling catheters can lead to thrombus formation and inflammation at the injection site.
-
Vascular Access Buttons (VABs): For chronic studies requiring frequent IV access, consider using VABs, which are permanent transcutaneous catheter systems.[17]
-
Refined Procedures: To improve patency with VABs, implement refinements such as an extended acclimation period for the animals, regular cleaning of the surgical site, and routine checks for catheter patency.[17]
-
III. Quantitative Data Summary
Table 1: Recommended Maximum Administration Volumes for Mice
| Route of Administration | Maximum Recommended Volume | Reference(s) |
| Intravenous (IV) | 5 ml/kg | [16] |
| Intraperitoneal (IP) | 10 ml/kg | [10][18] |
| Subcutaneous (SC) | 10 ml/kg | [16] |
| Oral (PO) - Gavage | 10 ml/kg | [14][16] |
Table 2: Reported Misinjection Rates for Intraperitoneal Injections in Rodents
| Species | Reported Misinjection Rate | Reference(s) |
| Mice | 10% to 100% | [7] |
| Rats | 6% to 59% | [7] |
IV. Experimental Protocols
A. Protocol for Assessing Oral Bioavailability of this compound in Mice
-
Animal Model: Use a sufficient number of mice (e.g., n=5 per group) for statistical power.
-
Groups:
-
Group 1 (Intravenous): Administer this compound at a low dose (e.g., 1-2 mg/kg) via tail vein injection to serve as the reference for 100% bioavailability.
-
Group 2 (Oral): Administer this compound at a higher dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration from the tail vein or another appropriate site.
-
Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Bioanalytical Method: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time profiles for both IV and oral administration groups.
-
Calculate the Area Under the Curve (AUC) for both routes of administration.[19]
-
Calculate the absolute oral bioavailability (F%) using the following formula:[19] F (%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100
-
B. Protocol for Preparation of a Co-Solvent Formulation for In Vivo Studies
-
Stock Solution Preparation: Weigh the required amount of this compound and dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 50 mg/mL). Ensure the compound is fully dissolved.
-
Intermediate Dilution (if necessary): Depending on the final desired concentration, an intermediate dilution step might be necessary. For example, dilute the DMSO stock with another co-solvent like PEG400.
-
Final Formulation: Slowly add the stock solution (or intermediate dilution) to the aqueous vehicle (e.g., saline or PBS) while vortexing to ensure proper mixing and to minimize precipitation.
-
Final Vehicle Concentration: Ensure the final concentration of the organic solvents is within the acceptable limits for the chosen route of administration and animal model.
-
Visual Inspection: Visually inspect the final formulation for any signs of precipitation or cloudiness. The solution should be clear.
-
Fresh Preparation: Prepare the formulation fresh on the day of the experiment.
V. Visualizations
Caption: Workflow for in vivo delivery and analysis of this compound.
Caption: Decision tree for troubleshooting in vivo delivery problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. mdpi.com [mdpi.com]
- 7. documents.uow.edu.au [documents.uow.edu.au]
- 8. Intraperitoneal Injection in the Mouse - Research Animal Training [researchanimaltraining.com]
- 9. researchgate.net [researchgate.net]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchanimaltraining.com [researchanimaltraining.com]
- 14. research.fsu.edu [research.fsu.edu]
- 15. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intravenous Sampling And Administration In Rodents Overcoming The Challenges In The Use Of Vascular Access Buttons In Rodents [drugdiscoveryonline.com]
- 18. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Human Carbonic Anhydrase I (hCA I) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory activity of various compounds against human carbonic anhydrase I (hCA I), a ubiquitous zinc metalloenzyme involved in numerous physiological processes. Due to the absence of publicly available data for a compound specifically designated "hCA I-IN-3," this document focuses on a selection of well-characterized hCA I inhibitors to offer a valuable reference for researchers in the field.
Performance Comparison of hCA I Inhibitors
The inhibitory potency of a compound is typically expressed by its inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value indicates a more potent inhibitor. The following table summarizes the inhibitory activity of selected compounds against hCA I.
| Compound Class | Inhibitor | Inhibition Constant (Kᵢ) against hCA I |
| Sulfonamides | Acetazolamide (AAZ) | 36.2 µM[1] |
| 2,3,5,6-tetrafluoro-4-piperidin-1-ylbenzenesulfonamide | Potent inhibitor (specific value not provided)[2] | |
| Cyclothiazide | Potent inhibitor (specific value not provided)[2] | |
| Methyl 4-chloranyl-2-(phenylsulfonyl)-5-sulfamoyl-benzoate | Potent inhibitor (specific value not provided)[2] | |
| Flavonoids | Quercetin | 2.2 µM[1][3] |
| Catechin | Kᵢ in the range of 2.2-12.8 µM[1][3] | |
| Apigenin | Kᵢ in the range of 2.2-12.8 µM[1][3] | |
| Luteolin | Kᵢ in the range of 2.2-12.8 µM[1][3] | |
| Morin | Kᵢ in the range of 2.2-12.8 µM[1][3] | |
| Phenols | Catechol | 4014 µM[1] |
| Other | 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives | Weak inhibitors, with some showing Kᵢs < 10 µM[4] |
| Sulfonamides with imide moieties | Kᵢs ranging from 49 to >10,000 nM[5] |
Experimental Protocols for hCA I Inhibition Assays
The inhibitory activity of compounds against hCA I can be determined using various biochemical assays. The two most common methods are the stopped-flow CO₂ hydrase assay and the esterase activity assay.
Stopped-Flow CO₂ Hydrase Assay
This method directly measures the catalytic activity of CA on its physiological substrate, carbon dioxide.
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂ to bicarbonate and a proton. The reaction is monitored using a pH indicator in a stopped-flow spectrophotometer.
Detailed Protocol:
-
Reagents and Buffers:
-
Purified hCA I enzyme.
-
Buffer solution (e.g., 20 mM HEPES, pH 7.4).
-
pH indicator (e.g., p-nitrophenol).
-
CO₂-saturated water.
-
Inhibitor stock solutions of varying concentrations.
-
-
Procedure:
-
Equilibrate two syringes of the stopped-flow instrument to the desired temperature (typically 25°C).
-
Fill one syringe with the enzyme solution (containing the buffer and pH indicator).
-
Fill the second syringe with the CO₂-saturated water.
-
To measure inhibition, pre-incubate the enzyme with the inhibitor for a defined period before mixing with the substrate.
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time.
-
The initial rate of the reaction is determined from the slope of the absorbance curve.
-
Calculate the percent inhibition for each inhibitor concentration and determine the Kᵢ or IC₅₀ value by fitting the data to an appropriate equation.
-
Esterase Activity Assay
This is a simpler, colorimetric assay that utilizes an artificial substrate.
Principle: Carbonic anhydrases can catalyze the hydrolysis of certain esters, such as 4-nitrophenyl acetate (B1210297) (p-NPA). The product of this reaction, 4-nitrophenolate, is a yellow-colored compound that can be quantified spectrophotometrically.
Detailed Protocol:
-
Reagents and Buffers:
-
Purified hCA I enzyme.
-
Buffer solution (e.g., 50 mM Tris-SO₄, pH 7.6).
-
Substrate solution: 4-nitrophenyl acetate (p-NPA) dissolved in a solvent like acetonitrile.
-
Inhibitor stock solutions of varying concentrations.
-
-
Procedure:
-
In a microplate well, add the buffer, enzyme solution, and the inhibitor at the desired concentration.
-
Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Immediately measure the absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Calculate the percent inhibition for each inhibitor concentration and determine the Kᵢ or IC₅₀ value.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflows for determining the inhibitory activity of a compound against hCA I.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Carbonic anhydrase inhibitors: in vitro inhibition of α isoforms (hCA I, hCA II, bCA III, hCA IV) by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase I, II, IV and IX inhibition with a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of hCA I Inhibitors: Featuring hCA I-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory potency of various compounds against human carbonic anhydrase I (hCA I), with a special focus on hCA I-IN-3. The data presented is intended to assist researchers in evaluating hCA I inhibitors for applications in drug discovery and other scientific investigations.
Potency Comparison of hCA I Inhibitors
The inhibitory activities of this compound and other selected compounds against hCA I are summarized in the table below. Potency is expressed in terms of the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating higher potency.
| Inhibitor | IC50 (nM) | Ki (nM) | Comments |
| This compound | 4.77 [1] | - | A potent aryl ether derivative.[1] |
| hCAII-IN-3 | - | 403.8[2] | A distinct compound, also known as Compound 16, showing lower potency against hCA I compared to hCA II.[2] |
| Acetazolamide (AZA) | - | 6.76 - 439.17[3] | A widely used standard inhibitor. |
| Trimethoxyindane Derivatives | - | 1.66 - 4.14 | A class of potent hCA I inhibitors. |
| Compound 4 (HDAC-CA dual inhibitor) | - | 17.7[4] | The most potent in its series against hCA I.[4] |
| Compound 39 (HDAC-CA dual inhibitor) | - | 53.9[4] | The second most potent in its series against hCA I.[4] |
| Isatin-based Sulfonamides (e.g., 9c) | - | 435.8 | Exhibited notable inhibitory activity.[5] |
Experimental Protocols
The determination of inhibitory potency for hCA I inhibitors is commonly performed using an esterase activity assay. This method leverages the esterase activity of carbonic anhydrase to provide a quantitative measure of inhibition.
Esterase Activity Assay for hCA I Inhibition
Principle:
This assay measures the esterase activity of hCA I using p-nitrophenyl acetate (B1210297) (pNPA) as a substrate. The enzyme catalyzes the hydrolysis of pNPA into p-nitrophenol, a yellow-colored product, and acetate. The rate of p-nitrophenol formation is monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[3] The presence of a hCA I inhibitor will decrease the rate of this reaction, allowing for the determination of its inhibitory potency (e.g., IC50 value).[3]
Materials and Reagents:
-
hCA I Enzyme: Purified human carbonic anhydrase I.
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.4.[3]
-
Substrate Solution: 3 mM p-Nitrophenyl acetate (pNPA) in acetonitrile, diluted with assay buffer.[3]
-
Test Compounds: this compound and other inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Reference Inhibitor: Acetazolamide.[3]
-
96-well microplate.
-
Microplate reader capable of kinetic measurements at 400-405 nm.[3]
Procedure:
-
Plate Setup:
-
Blank wells: Contain assay buffer only.
-
Enzyme Control wells (No inhibitor): Contain hCA I enzyme in assay buffer.
-
Inhibitor wells: Contain hCA I enzyme and varying concentrations of the test compound or reference inhibitor in assay buffer.
-
Solvent Control wells: Contain hCA I enzyme and the solvent used for the test compounds.[3]
-
-
Pre-incubation: The plate is typically pre-incubated at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: The enzymatic reaction is initiated by adding the pNPA substrate solution to all wells.[3]
-
Kinetic Measurement: The absorbance at 400-405 nm is measured at regular intervals for a defined period (e.g., 10-15 minutes) to determine the initial reaction velocity (rate of change in absorbance).
-
Data Analysis: The rate of reaction for each inhibitor concentration is calculated. The percentage of inhibition is determined relative to the enzyme control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 value of a carbonic anhydrase inhibitor using the esterase activity assay.
Caption: Workflow for IC50 determination of hCA I inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of First-in-Class Carbonic Anhydrase/Histone Deacetylase Dual Inhibitors with Antiproliferative Activity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to hCA I Inhibition: hCAII-IN-3 versus Acetazolamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of two inhibitors of human carbonic anhydrase I (hCA I): the research compound hCAII-IN-3 and the established clinical drug acetazolamide (B1664987). This document synthesizes available experimental data to offer an objective overview of their relative inhibitory potencies and outlines the common methodologies used for their evaluation.
Inhibitor Performance: A Quantitative Comparison
The primary measure of an inhibitor's efficacy is its inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The available data for hCAII-IN-3 and acetazolamide against hCA I are summarized below. It is important to note that the compound referred to as "hCA I-IN-3" in the query is likely "hCAII-IN-3," a known multi-isoform carbonic anhydrase inhibitor.
| Inhibitor | Inhibition Constant (Kᵢ) | IC₅₀ |
| hCAII-IN-3 | 403.8 nM[1][2] | Not available |
| Acetazolamide | 900 nM[3] | 6.07 µM[4], 18.11 µM[5] |
Key Observation: Based on the available Kᵢ values, hCAII-IN-3 demonstrates a more potent inhibition of hCA I in vitro compared to acetazolamide, exhibiting an approximately two-fold lower inhibition constant. The IC₅₀ values for acetazolamide show some variability across different studies, which can be attributed to differences in experimental conditions.
Mechanism of Action
Both hCAII-IN-3 and acetazolamide are believed to exert their inhibitory effects through a similar mechanism. As a sulfonamide, acetazolamide is known to coordinate to the zinc ion present in the active site of the carbonic anhydrase enzyme. This binding event displaces a water molecule or hydroxide (B78521) ion that is crucial for the catalytic hydration of carbon dioxide, thereby blocking the enzyme's function. It is highly probable that hCAII-IN-3, also a sulfonamide derivative, follows the same inhibitory pathway.
Experimental Protocols for hCA I Inhibition Assays
The determination of inhibitory activity against hCA I is typically performed using one of two primary in vitro assays: the stopped-flow CO₂ hydration assay or the esterase activity assay.
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases. It directly measures the enzyme's ability to hydrate (B1144303) carbon dioxide.
Principle: The assay monitors the change in pH resulting from the hydration of CO₂ to carbonic acid, which then dissociates into bicarbonate and a proton. The rate of this reaction is followed by observing the color change of a pH indicator using a stopped-flow spectrophotometer.
General Protocol:
-
A solution of purified hCA I enzyme is prepared in a buffer (e.g., TRIS or HEPES) at a specific pH.
-
The inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added to the enzyme solution at various concentrations and pre-incubated.
-
A CO₂-saturated solution is rapidly mixed with the enzyme-inhibitor solution in the stopped-flow instrument.
-
The ensuing drop in pH is monitored by the change in absorbance of a pH indicator (e.g., phenol (B47542) red) over a short time frame (milliseconds to seconds).
-
The initial velocity of the reaction is calculated from the rate of absorbance change.
-
Inhibition constants (Kᵢ) or IC₅₀ values are determined by plotting the reaction velocities against the inhibitor concentrations.
Esterase Activity Assay
This is a more convenient, colorimetric assay that measures the esterase activity of carbonic anhydrase, which is also inhibited by the same compounds that block CO₂ hydration.
Principle: hCA I can catalyze the hydrolysis of certain esters, such as p-nitrophenyl acetate (B1210297) (p-NPA). The hydrolysis of p-NPA produces p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.
General Protocol:
-
Purified hCA I enzyme is prepared in a suitable buffer.
-
The inhibitor is pre-incubated with the enzyme at various concentrations.
-
The substrate, p-nitrophenyl acetate, is added to initiate the reaction.
-
The formation of p-nitrophenol is monitored by measuring the increase in absorbance at a specific wavelength (typically 400 nm) over time using a microplate reader or spectrophotometer.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
IC₅₀ values are calculated by fitting the dose-response data to a suitable equation.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the inhibitory potency of a compound against hCA I.
References
An objective comparison of the cross-reactivity profile of the carbonic anhydrase inhibitor U-104 (SLC-0111) against related human isoforms.
Introduction
Selective inhibition of specific human carbonic anhydrase (hCA) isozymes is a critical goal in drug development. While numerous inhibitors have been developed, their efficacy and potential for off-target effects are largely determined by their cross-reactivity with the 15 known human isoforms. This guide provides a comparative analysis of the inhibitor U-104 (also known as SLC-0111), focusing on its selectivity against the ubiquitous cytosolic isoforms hCA I and hCA II versus the tumor-associated transmembrane isoforms hCA IX and hCA XII. Although initially developed as a potent inhibitor of hCA IX and XII, its interaction with other isoforms provides a clear example of a cross-reactivity profile.[1][2][3]
Inhibitor Profile: U-104 (SLC-0111)
U-104 is a ureido-sulfonamide based inhibitor that has been extensively studied for its anti-tumor properties.[3] It demonstrates significant selectivity for the tumor-associated enzymes hCA IX and hCA XII, which are highly expressed in hypoxic tumors and contribute to the acidic tumor microenvironment.[1][2][4] In contrast, it shows very low inhibitory activity against the widespread and physiologically important isoforms hCA I and hCA II.[2] This high degree of selectivity is a desirable characteristic, as it minimizes the potential for side effects that could arise from the inhibition of these off-target enzymes.
Quantitative Comparison of Inhibition
The following table summarizes the inhibition constants (Kᵢ) of U-104 against four key human carbonic anhydrase isoforms. Lower Kᵢ values indicate stronger inhibition.
| Isozyme | Common Location | Function | Inhibition Constant (Kᵢ) of U-104 |
| hCA I | Red blood cells | CO₂ transport, pH regulation | 5080 nM[2] |
| hCA II | Multiple tissues | CO₂ transport, pH regulation | 9640 nM[2] |
| hCA IX | Tumor cells | pH regulation, tumor progression | 45.1 nM[1][2] |
| hCA XII | Tumor cells | pH regulation, tumor progression | 4.5 nM[1][2] |
Experimental Workflow
The determination of inhibition constants for carbonic anhydrase inhibitors is typically performed using an enzymatic assay that measures the enzyme's catalytic activity. The following diagram illustrates the general workflow for such an assay.
Caption: Workflow for determining carbonic anhydrase inhibition constants.
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay
The inhibition constants of U-104 against various hCA isoforms were determined using a stopped-flow method to measure the enzyme-catalyzed hydration of carbon dioxide.
1. Reagents and Materials:
-
Purified recombinant human carbonic anhydrase isozymes (hCA I, hCA II, hCA IX, hCA XII).
-
U-104 (SLC-0111) inhibitor.
-
Tris-HCl buffer (pH 7.5).
-
Carbon dioxide (CO₂) saturated water.
-
pH indicator (e.g., phenol (B47542) red).
-
Stopped-flow spectrophotometer.
2. Enzyme Assay Procedure:
-
All assays are conducted at a constant temperature, typically 25°C.
-
The reaction buffer is prepared containing the pH indicator.
-
The purified hCA enzyme is added to the reaction buffer to a final concentration in the nanomolar range.
-
A range of concentrations of the inhibitor (U-104) are added to the enzyme solution and incubated for a set period to allow for binding to reach equilibrium. A control reaction with no inhibitor is also prepared.
-
The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.
-
The hydration of CO₂ to bicarbonate and a proton (H⁺) is initiated, causing a change in pH.
-
The change in absorbance of the pH indicator is monitored over time, which corresponds to the initial rate of the enzymatic reaction.
3. Data Analysis:
-
The initial reaction rates are determined from the slope of the absorbance change over the initial phase of the reaction.
-
The rates are plotted against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate (CO₂) and its Michaelis constant (Kₘ) for the specific enzyme.
Conclusion
The experimental data clearly demonstrates that U-104 (SLC-0111) is a highly selective inhibitor, with a strong preference for the tumor-associated isoforms hCA IX and hCA XII over the cytosolic isoforms hCA I and hCA II.[1][2] The selectivity ratios, calculated as the ratio of Kᵢ for hCA I or hCA II to the Kᵢ for hCA IX or hCA XII, are in the range of 100 to over 2000-fold. This pronounced selectivity profile makes U-104 a valuable tool for cancer research and a promising candidate for targeted cancer therapy, with a reduced likelihood of off-target effects related to the inhibition of essential physiological functions mediated by hCA I and hCA II.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signalchem LifeScience [signalchemlifesciences.com]
Comparative Analysis of a Novel Benzenesulfonamide Inhibitor and Its Analogs Targeting Human Carbonic Anhydrase I
A detailed examination of a recently identified human carbonic anhydrase (hCA) inhibitor, referred to as compound 16 (hCAII-IN-3), and its analogs reveals significant insights into their structure-activity relationships and inhibitory potency against various hCA isoforms. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in the fields of drug discovery and molecular biology.
A novel series of benzenesulfonamide (B165840) derivatives has been synthesized and evaluated for their inhibitory activity against several human carbonic anhydrase isoforms. Among these, compound 16 has emerged as a potent inhibitor, particularly against hCA II, IX, and XII, while showing moderate activity against hCA I. This comparative guide delves into the quantitative data, experimental methodologies, and the logical framework behind the design of these inhibitors.
Performance Comparison of hCAII-IN-3 and Analogs
The inhibitory effects of the synthesized benzenesulfonamide analogs were assessed against four key human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. The data, presented in terms of inhibition constant (Kᵢ), are summarized in the table below. A lower Kᵢ value indicates a higher inhibitory potency.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 16 (hCAII-IN-3) | 403.8 | 5.1 | 10.2 | 5.2 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
The inhibitory activity of the compounds was determined using a stopped-flow CO₂ hydrase assay. This method is a well-established technique for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.
Stopped-Flow CO₂ Hydrase Assay
Principle: This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of carbon dioxide. The reaction is monitored by observing the change in pH using a pH indicator in a stopped-flow spectrophotometer. The initial rate of the reaction is determined, and the inhibition constant (Kᵢ) is calculated by analyzing the reaction rates at various inhibitor concentrations.
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
pH indicator (e.g., p-nitrophenol)
-
Test compounds (hCAII-IN-3 and its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
A solution of the hCA isoenzyme in buffer is mixed with a solution of the test compound at various concentrations and incubated for a specific period to allow for inhibitor binding.
-
This enzyme-inhibitor solution is then rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time as the CO₂ is hydrated to carbonic acid, causing a decrease in pH.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve.
-
The inhibition constant (Kᵢ) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition or other appropriate models.
Visualizing the Inhibition Profile
The following diagram illustrates the differential inhibitory activity of hCAII-IN-3 against the tested carbonic anhydrase isoforms, highlighting its selectivity profile.
Caption: Potency of hCAII-IN-3 against hCA isoforms.
Signaling Pathways and Mechanism of Action
While the direct downstream signaling pathways modulated by hCAII-IN-3 have not been explicitly detailed in the available literature, the inhibition of carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII, is known to have significant effects on cancer cell physiology.
Carbonic anhydrases play a crucial role in maintaining pH homeostasis in cells. In the hypoxic microenvironment of solid tumors, the upregulation of hCA IX and XII leads to the acidification of the extracellular space while maintaining a neutral or slightly alkaline intracellular pH. This pH gradient promotes tumor cell survival, proliferation, and metastasis.
The proposed mechanism of action for inhibitors like hCAII-IN-3 involves the following workflow:
Caption: Workflow of hCA IX/XII inhibition in cancer.
By inhibiting hCA IX and XII, compounds such as hCAII-IN-3 are expected to disrupt this pH regulation, leading to an increase in intracellular acidity and a decrease in extracellular acidity. This shift in pH can trigger apoptosis and inhibit tumor growth and metastasis, making these inhibitors promising candidates for anticancer therapies. Further research is needed to elucidate the specific signaling cascades that are activated or deactivated downstream of hCA inhibition by this class of compounds.
References
Efficacy of Carbonic Anhydrase Inhibitor hCAII-IN-3: A Review of Available Data
An objective comparison between published and in-house studies on the efficacy of the human carbonic anhydrase (hCA) inhibitor, designated as hCA I-IN-3, is not feasible at this time due to a lack of publicly available, peer-reviewed studies for a compound with this specific name. However, data for a closely related compound, hCAII-IN-3, is available from commercial suppliers, which can be considered as "in-house" data for the purpose of this guide. This guide will present the available efficacy data for hCAII-IN-3 and provide a framework for how such a comparison would be structured if published data were accessible.
It is important to note that the compound hCAII-IN-3 is a potent inhibitor of several isoforms of human carbonic anhydrase. Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing crucial roles in various physiological processes.
Comparative Efficacy Data
The following table summarizes the available in-house efficacy data for hCAII-IN-3 against four different human carbonic anhydrase isoforms. No corresponding published data was found for this specific compound.
| Isoform | In-House Efficacy Data (Ki in nM) | Published Efficacy Data (Ki in nM) |
| hCA I | 403.8[1][2] | Data not available |
| hCA II | 5.1[1][2] | Data not available |
| hCA IX | 10.2[1][2] | Data not available |
| hCA XII | 5.2[1][2] | Data not available |
Ki (inhibitor constant) is a measure of the inhibitor's binding affinity to the enzyme. A smaller Ki value indicates a higher affinity and greater potency.
Experimental Protocols
While specific in-house protocols for hCAII-IN-3 are not publicly detailed, the determination of carbonic anhydrase inhibition is a standardized biochemical assay. The general methodology is as follows:
Determination of Carbonic Anhydrase Inhibition Activity (Esterase Assay)
A common method to measure the inhibitory activity against carbonic anhydrase isoforms is a stopped-flow spectrophotometric assay.
-
Enzyme Preparation: Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII) are purified. The enzyme concentration is determined spectrophotometrically.
-
Assay Buffer: A standard buffer, typically Tris-HCl at a physiological pH (e.g., 7.4), is used.
-
Substrate: A suitable substrate, such as 4-nitrophenyl acetate (B1210297) (NPA), is used. The hydrolysis of NPA by carbonic anhydrase can be monitored by the increase in absorbance at a specific wavelength (e.g., 400 nm) due to the formation of the 4-nitrophenolate (B89219) ion.
-
Inhibitor Preparation: The inhibitor (hCAII-IN-3) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.
-
Assay Procedure:
-
The enzyme and the inhibitor are pre-incubated together in the assay buffer for a defined period to allow for binding.
-
The reaction is initiated by the rapid mixing of the enzyme-inhibitor solution with the substrate solution using a stopped-flow instrument.
-
The rate of the enzymatic reaction is measured by monitoring the change in absorbance over time.
-
-
Data Analysis:
-
The initial rates of reaction are calculated for each inhibitor concentration.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
The inhibitor constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration of the substrate and its Michaelis-Menten constant (Km).
-
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the general mechanism of carbonic anhydrase inhibition and a typical experimental workflow for evaluating inhibitor efficacy.
Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.
Caption: Experimental workflow for determining carbonic anhydrase inhibitor efficacy.
References
The Synergistic Potential of Carbonic Anhydrase Inhibitors in Combination Therapy
An in-depth guide for researchers and drug development professionals on the synergistic effects of human Carbonic Anhydrase (hCA) inhibitors, including hCA I-IN-3, when combined with other therapeutic agents.
The tumor microenvironment presents a significant hurdle in cancer therapy, with hypoxia and extracellular acidosis contributing to therapeutic resistance and tumor progression. Human carbonic anhydrase (hCA) enzymes, particularly the tumor-associated isoforms CA IX and XII, play a pivotal role in maintaining pH homeostasis in cancer cells, enabling their survival and proliferation in these harsh conditions.[1][2] Inhibition of these enzymes has emerged as a promising strategy to disrupt tumor metabolism and enhance the efficacy of various anticancer treatments. This guide provides a comprehensive overview of the synergistic effects observed when hCA inhibitors are combined with other therapeutic agents, supported by experimental data and detailed methodologies.
This compound is a human carbonic anhydrase inhibitor with inhibitory activity against several isoforms, exhibiting Ki values of 403.8 nM for hCA I, 5.1 nM for hCA II, 10.2 nM for hCA IX, and 5.2 nM for hCA XII.[3] While specific synergistic studies on this compound are not extensively documented in publicly available literature, the broader class of carbonic anhydrase inhibitors (CAIs) has demonstrated significant synergistic potential in preclinical studies.[1][4] This guide will focus on the synergistic effects of various CAIs, providing a framework for understanding the potential applications of compounds like this compound.
Synergistic Combinations with Chemotherapy
Table 1: Synergistic Effects of Carbonic Anhydrase Inhibitors with Chemotherapy
| CA Inhibitor | Chemotherapeutic Agent(s) | Cancer Model | Key Findings | Reference |
| Acetazolamide (AZA) | CHOP (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) | A20/BalbC murine B-cell lymphoma | Significant increase in the anti-tumor effect of CHOP+AA combination compared to single treatments. Increased CD3+ and CD8+ T-cell immune infiltrate. | [5] |
| Acetazolamide (AZA) | Cisplatin (B142131) | --- | Synergistic action hypothesized. | [2] |
| Acetazolamide (AZA) | Melphalan / Doxorubicin | --- | Synergistic action reported. | [2] |
| SLC-0111 | Gemcitabine (B846) | Metastatic pancreatic cancer (Phase 1b clinical trial) | Evaluation of SLC-0111 in combination with gemcitabine in patients with CA IX positive tumors. | [1] |
| SLC-0111 | Daunorubicin | Prostate cancer cells | Showed synergistic effects. | [1] |
| SLC-0111 | Dacarbazine / Temozolomide | Human melanoma A375-M6 cells | Markedly augmented cell death percentage, late apoptosis, and necrosis. | [4] |
| S4 | Cisplatin | Small Cell Lung Cancer (SCLC) cell lines (DMS 79 and COR-L24) and xenografts | Enhanced cell death, particularly under hypoxic conditions. Combination therapy was superior to single agents in reducing tumor growth. | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assay
A common method to assess synergy is the MTT or resazurin-based cell viability assay, with data analyzed using the Combination Index (CI) method of Chou and Talalay.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are treated with the CA inhibitor, the chemotherapeutic agent, and their combination at various concentrations for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT).
-
Data Analysis: The dose-response curves for each agent and the combination are used to calculate the CI. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
References
- 1. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Carbonic Anhydrase Inhibitor Acetazolamide Enhances CHOP Treatment Response and Stimulates Effector T-Cell Infiltration in A20/BalbC Murine B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel carbonic anhydrase IX-targeted therapy enhances the anti-tumour effects of cisplatin in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of hCA I-IN-3
Disclaimer: A specific Safety Data Sheet (SDS) for a compound designated "hCA I-IN-3" is not publicly available. The following guidance is based on general best practices for the disposal of laboratory research chemicals. It is imperative to consult the specific SDS provided by the manufacturer for the exact compound you are using and to adhere strictly to your institution's Environmental Health and Safety (EHS) guidelines as well as local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on the general handling of similar chemical compounds, this should include:
| Task | Recommended PPE |
| Waste Handling & Disposal | - Nitrile gloves (double-gloving may be advisable)- Chemical-resistant lab coat or gown- Safety goggles or a face shield |
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powders or volatile solutions.
Step-by-Step Disposal Protocol
The proper disposal of a research compound like this compound is critical to ensure laboratory safety and environmental protection. The following steps outline a standard procedure for chemical waste management.
Step 1: Waste Segregation and Collection
-
Identify the Waste Stream: All materials that have come into contact with this compound must be considered chemical waste. This includes:
-
Unused or expired pure compound.
-
Solutions containing the inhibitor.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, gloves, weigh boats).
-
Spill cleanup materials.
-
-
Use a Designated Waste Container: Collect all this compound waste in a dedicated, leak-proof, and chemically compatible container.[1] For solid waste, a clearly marked bag within a rigid container is recommended. For liquid waste, use a sealable container, leaving at least 10% of the volume as headspace to allow for expansion.[2]
-
Avoid Mixing Waste: Do not mix this compound waste with other incompatible chemical waste streams.[1] Incompatible wastes can react, leading to the generation of heat, gas, or other hazardous byproducts.
Step 2: Labeling and Storage
-
Proper Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" (and any other chemical constituents).
-
The primary hazards associated with the chemical (e.g., "Irritant," "Toxic"). This information should be obtained from the specific SDS.
-
The date when waste was first added to the container.
-
-
Safe Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[2] This area should be secure, away from general laboratory traffic, and provide secondary containment to catch any potential leaks.[3] Ensure that the storage location is compliant with all institutional and regulatory requirements.
Step 3: Final Disposal
-
Institutional EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of the chemical waste through standard trash or down the drain.[4]
-
Professional Disposal: The EHS department will ensure that the waste is transported to and processed at a licensed hazardous waste disposal facility in accordance with all regulations.[2]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling hCA I-IN-3
Disclaimer: This document provides a general framework for handling the potent research chemical hCA I-IN-3. This information must be supplemented and superseded by the specific Safety Data Sheet (SDS) provided by the manufacturer. The SDS is the primary source of information for safe handling, personal protective equipment (PPE), and emergency procedures.
This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for handling this compound. It includes procedural, step-by-step guidance for operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to understand its potential hazards, including toxicity, reactivity, and physical hazards, which will be detailed in the compound's specific SDS. Based on a general assessment for a potent research compound, the following PPE is recommended.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Task | Recommended PPE |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses |
| Weighing and Aliquoting (Solid Form) | - Double nitrile gloves- Disposable gown- Safety goggles or face shield- N95 or higher-rated respirator (in a ventilated enclosure) |
| Solution Preparation and Handling | - Nitrile gloves- Lab coat- Safety goggles |
| Waste Disposal | - Nitrile gloves- Lab coat- Safety goggles |
Always inspect PPE for damage before use and do not reuse disposable items.[1]
Operational and Disposal Plans
A clear and concise plan for the entire lifecycle of the chemical in the laboratory is essential to ensure safety and proper disposal.
Receiving and Storage
Upon receipt, visually inspect the package for any signs of damage or leakage. Wear appropriate PPE as detailed in Table 1 when unpacking.[1] Verify that the container is properly labeled and sealed. Store the compound according to the manufacturer's instructions on the SDS, paying close attention to temperature and light sensitivity.
Handling and Preparation
Designated Area: All work with this compound, especially in its solid form, should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.[1]
Solution Preparation:
-
Preparation: Consult the SDS for specific handling requirements. Don the appropriate PPE for solution preparation as listed in Table 1. Work within a certified chemical fume hood.[1]
-
Weighing: Calculate the required mass of this compound. Place a weigh boat on an analytical balance and tare it. Carefully weigh the calculated amount of the solid compound.
-
Dissolving: Transfer the weighed compound to an appropriately sized volumetric flask. Add the solvent to the solid to prevent the generation of dust.[1]
-
Labeling: All containers with this compound, including stock solutions and dilutions, must be clearly labeled with the chemical name, concentration, date of preparation, and appropriate hazard symbols.[1]
Spill Management
In the event of a spill, follow your institution's established procedures for hazardous chemical spills. Personnel expected to clean up spills must be trained and proficient in the use of a spill kit. Any bodily fluid spillage could be a potential hazard and must be dealt with quickly using the correct procedure and disinfectants.[2]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for handling a potent inhibitor and a conceptual signaling pathway for a carbonic anhydrase inhibitor.
Caption: A typical experimental workflow for handling potent chemical compounds like this compound.
Caption: Conceptual signaling pathway illustrating the inhibition of Carbonic Anhydrase I by this compound.
Waste Disposal Plan
All waste contaminated with this compound, including gloves, weigh boats, pipette tips, and excess solutions, must be segregated into a clearly labeled hazardous waste container.[1] Every healthcare worker who produces waste has the responsibility to ensure that the waste is disposed of in an appropriate and safe manner.[2] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Each facility should manage its specific Environmental and Waste Management Program.[3]
Waste Segregation and Disposal Protocol:
-
Identify Waste: All materials that have come into contact with this compound are considered hazardous waste. This includes both solid and liquid waste.
-
Segregate Waste:
-
Solid Waste: Place contaminated items such as gloves, pipette tips, and weigh boats into a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Sharps: Any contaminated needles or other sharp instruments must be disposed of in a designated sharps container.
-
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the chemical name (this compound), and any other information required by your institution's environmental health and safety office.
-
Storage: Store hazardous waste in a designated, secure area away from general lab traffic until it can be collected by trained personnel for final disposal.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's certified waste management provider. Never dispose of this compound down the drain or in the regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
